Product packaging for N-Desmethylgalantamine(Cat. No.:CAS No. 41303-74-6)

N-Desmethylgalantamine

Cat. No.: B192817
CAS No.: 41303-74-6
M. Wt: 273.33 g/mol
InChI Key: AIXQQSTVOSFSMO-RBOXIYTFSA-N
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Description

Norgalanthamine is a benzazepine.
Norgalanthamine has been reported in Leucojum vernum, Galanthus elwesii, and other organisms with data available.
a component of Crinum asiaticum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO3 B192817 N-Desmethylgalantamine CAS No. 41303-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXQQSTVOSFSMO-RBOXIYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41303-74-6
Record name Norgalanthamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041303746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-methoxy-10H-benzofuro[3a,3,2-ef][2]benzazepin-10-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-DESMETHYLGALANTAMINE
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

Unveiling the Pharmacological Profile of N-Desmethylgalantamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylgalantamine, also known as norgalantamine, is an active metabolite of the well-established Alzheimer's disease therapeutic, galantamine. As a compound that interacts with key targets in cholinergic neurotransmission, a thorough understanding of its pharmacological profile is crucial for assessing its potential therapeutic relevance and for the development of novel neuroactive agents. This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Core Pharmacological Activities

This compound exhibits a dual mechanism of action, primarily targeting acetylcholinesterase (AChE) and modulating the function of nicotinic acetylcholine receptors (nAChRs).

Acetylcholinesterase Inhibition

This compound is an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action increases the synaptic availability of acetylcholine, a key mechanism for symptomatic treatment of Alzheimer's disease.

Quantitative Data on Acetylcholinesterase Inhibition

ParameterValueSource Enzyme
IC500.23 µM[1]Acetylcholinesterase (AChE)
IC502.76 µM[2]Electrophorus electricus Acetylcholinesterase (EeAChE)

Note: The discrepancy in IC50 values may be attributable to different experimental conditions or the source of the enzyme used in the respective assays.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on acetylcholinesterase is typically determined using a modification of the Ellman's method. This colorimetric assay quantifies the product of the enzymatic reaction.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or Electrophorus electricus)

  • This compound (test compound)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, ATCI, and DTNB in appropriate solvents and buffers.

  • Assay Reaction: In a 96-well plate, combine the phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. A control group with no inhibitor is also prepared.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The enzymatic reaction is initiated by adding the substrate, ATCI, to all wells.

  • Kinetic Measurement: The absorbance is measured immediately and at regular intervals at 412 nm using a microplate reader. The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction in 96-Well Plate cluster_analysis Analysis AChE AChE Solution Mix Combine AChE, DTNB, Buffer, and Inhibitor AChE->Mix DTNB DTNB Solution DTNB->Mix Inhibitor This compound (Varying Concentrations) Inhibitor->Mix Buffer Phosphate Buffer Buffer->Mix Preincubation Incubate (e.g., 15 min, 37°C) Mix->Preincubation Substrate Add Substrate (ATCI) Preincubation->Substrate Measure Measure Absorbance at 412 nm (Kinetic Reading) Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Experimental workflow for the acetylcholinesterase inhibition assay.

Nicotinic Acetylcholine Receptor Modulation

This compound has been shown to modulate the function of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that play a critical role in cognitive processes.

Quantitative Data on Nicotinic Acetylcholine Receptor Modulation

Receptor SubtypeEffectConcentration
Human α7 nAChR64.8% inhibition of acetylcholine-induced currents[1]100 µM

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The modulatory effects of this compound on nAChRs are often studied using the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing the target receptor subtype.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human α7 nAChR subunit

  • This compound

  • Acetylcholine (ACh)

  • Recording chamber and perfusion system

  • Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

  • Oocyte Preparation and Injection: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are manually dissected and treated with collagenase to remove the follicular layer. The prepared oocytes are then injected with cRNA encoding the human α7 nAChR subunit and incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte expressing the α7 nAChRs is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection. The oocyte is voltage-clamped at a holding potential of, for example, -70 mV.

  • Drug Application: Acetylcholine is applied to the oocyte via the perfusion system to elicit an inward current mediated by the activation of the α7 nAChRs.

  • Modulation by this compound: To assess the modulatory effect, this compound is co-applied with acetylcholine, or the oocyte is pre-incubated with this compound before the application of acetylcholine.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed. The percentage of inhibition or potentiation of the acetylcholine-induced current by this compound is calculated.

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Inject Inject with α7 nAChR cRNA Harvest->Inject Incubate Incubate for Receptor Expression Inject->Incubate Clamp Two-Electrode Voltage Clamp Incubate->Clamp Apply_ACh Apply Acetylcholine (ACh) Clamp->Apply_ACh Apply_NDG Co-apply this compound Clamp->Apply_NDG Record Record Ion Currents Apply_ACh->Record Apply_NDG->Record Analyze Analyze Current Inhibition/% Modulation Record->Analyze

Workflow for two-electrode voltage clamp experiments in Xenopus oocytes.

Signaling Pathways

The dual action of this compound on AChE and nAChRs suggests its involvement in critical neuronal signaling pathways. Inhibition of AChE leads to an increase in synaptic acetylcholine, thereby enhancing cholinergic signaling. The modulation of nAChRs, particularly the α7 subtype, can influence downstream signaling cascades. The α7 nAChR is known to be highly permeable to calcium, and its activation can lead to the activation of the PI3K-Akt signaling pathway, which is a key pathway involved in promoting cell survival and neuroprotection.

G cluster_AChE AChE Inhibition cluster_nAChR nAChR Modulation NDG This compound AChE Acetylcholinesterase (AChE) NDG->AChE Inhibits alpha7 α7 nAChR NDG->alpha7 Modulates ACh Acetylcholine (ACh) AChE->ACh Breaks down Chol_Receptor Cholinergic Receptors ACh->Chol_Receptor Activates Chol_Signal Enhanced Cholinergic Signaling Chol_Receptor->Chol_Signal Ca_influx Ca²⁺ Influx alpha7->Ca_influx PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection

Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound demonstrates a pharmacological profile characterized by the inhibition of acetylcholinesterase and modulation of nicotinic acetylcholine receptors. The available data suggests that it is a moderately potent inhibitor of AChE and can influence the function of α7 nAChRs. However, to fully elucidate its therapeutic potential, further research is warranted. Key areas for future investigation include:

  • Determination of Ki values for AChE and butyrylcholinesterase (BChE) to assess binding affinity and selectivity.

  • Comprehensive characterization of its binding affinities (Kd or Ki) across a wider range of nAChR subtypes.

  • In-depth functional studies to determine whether it acts as an antagonist, partial agonist, or allosteric modulator at various nAChR subtypes.

  • Elucidation of the specific downstream signaling pathways directly modulated by this compound.

  • In vivo studies to evaluate its pharmacokinetic profile, blood-brain barrier permeability, and efficacy in animal models of neurodegenerative diseases.

A more complete understanding of these aspects will be instrumental in determining the potential of this compound as a standalone therapeutic agent or as a lead compound for the development of novel drugs targeting cholinergic dysfunction.

References

The Dual-Edged Sword: Unraveling the Mechanism of N-Desmethylgalantamine as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylgalantamine, also known as sanguinine, is an active metabolite of the well-established Alzheimer's disease therapeutic, galantamine.[1][2] As a tertiary alkaloid, it has garnered significant interest within the scientific community for its own pharmacological profile, primarily as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The document delves into the quantitative aspects of its inhibitory potency, details the experimental protocols for its characterization, and visualizes the intricate signaling pathways and experimental workflows involved. This guide is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurodegenerative disorders.

Core Mechanism of Action: Cholinesterase Inhibition

This compound exerts its primary pharmacological effect by inhibiting cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By impeding the breakdown of ACh, this compound effectively increases the concentration and prolongs the availability of this vital neurotransmitter in the synaptic cleft. This enhancement of cholinergic neurotransmission is a cornerstone of symptomatic treatment for Alzheimer's disease, where a deficit in cholinergic function is a key pathological feature.

Dual Inhibition: Targeting Acetylcholinesterase and Butyrylcholinesterase

This compound demonstrates inhibitory activity against both major forms of cholinesterase: acetylcholinesterase (AChE), which is predominantly found in the brain and at neuromuscular junctions, and butyrylcholinesterase (BChE), which is present in plasma, glial cells, and various peripheral tissues.[2] While AChE is the primary enzyme responsible for ACh hydrolysis in a healthy brain, the relative contribution of BChE to ACh degradation increases in the Alzheimer's brain, making dual inhibition a potentially advantageous therapeutic strategy.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The available data from various studies are summarized in the table below. While specific inhibition constants (Ki) and the precise mode of inhibition (e.g., competitive, non-competitive) for this compound are not extensively reported in the literature, its structural similarity to galantamine, a known competitive inhibitor, suggests a similar mechanism of action.

Enzyme TargetSourceIC50 Value (µM)Reference
Acetylcholinesterase (AChE)Erythrocyte0.12[2]
Acetylcholinesterase (AChE)Brain0.5[2]
Acetylcholinesterase (AChE)Electrophorus electricus (EeAChE)2.76
Acetylcholinesterase (AChE)Not Specified0.23
Butyrylcholinesterase (BChE)Plasma24

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Beyond its role as a cholinesterase inhibitor, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels involved in various cognitive processes. Specifically, it has been demonstrated to inhibit acetylcholine-induced currents in Xenopus oocytes expressing human α7 nAChRs by 64.8% at a concentration of 100 µM. This suggests a potential modulatory or antagonistic effect on this key nAChR subtype. The parent compound, galantamine, has been a subject of debate regarding its role as a positive allosteric modulator of nAChRs. While some studies suggest this modulatory role, others indicate that at higher concentrations, it may act as an open-channel blocker. The precise nature of this compound's interaction with various nAChR subtypes warrants further investigation to fully elucidate its complete pharmacological profile.

Experimental Protocols

Determination of Cholinesterase Inhibition (Ellman's Method)

The most widely used method for quantifying cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues.

Principle: This assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer on the day of the experiment.

  • Assay Mixture Preparation: In each well of a 96-well microplate, add the following in order:

    • Phosphate buffer

    • DTNB solution

    • Varying concentrations of this compound solution (or vehicle for control)

  • Enzyme Addition: Add the AChE or BChE enzyme solution to each well.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI or BTCI substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Assessment of Nicotinic Acetylcholine Receptor Modulation (Two-Electrode Voltage Clamp)

The two-electrode voltage clamp (TEVC) technique is a powerful electrophysiological method for studying the function of ion channels, such as nAChRs, expressed in large cells like Xenopus laevis oocytes.

Principle: This technique uses two intracellular microelectrodes to control the membrane potential of the oocyte at a set "holding potential." One electrode measures the membrane potential, while the other injects the necessary current to maintain this potential. When an agonist (like acetylcholine) is applied, it activates the expressed nAChRs, leading to an ion current across the cell membrane. This current is measured by the amplifier and provides a direct readout of the ion channel activity. The effect of a modulator like this compound can be assessed by co-applying it with the agonist and observing the change in the recorded current.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits (e.g., α7)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrodes filled with KCl

  • Perfusion system

  • Recording chamber

  • Solutions:

    • Oocyte Ringer's solution (OR-2)

    • Agonist solution (e.g., acetylcholine)

    • Modulator solution (this compound)

Procedure:

  • Oocyte Preparation and cRNA Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrode Placement: Place an oocyte in the recording chamber and impale it with two microelectrodes.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential, typically between -60 mV and -80 mV.

  • Agonist Application: Perfuse the oocyte with the agonist solution for a short duration to elicit a baseline current response.

  • Modulator Application: Co-perfuse the oocyte with the agonist and varying concentrations of this compound.

  • Data Recording: Record the ion currents elicited in the presence and absence of the modulator.

  • Data Analysis:

    • Measure the peak amplitude of the current responses.

    • Compare the current amplitude in the presence of the modulator to the baseline response to determine the percentage of inhibition or potentiation.

    • Construct concentration-response curves to determine the IC50 or EC50 of the modulator's effect.

Visualizations

Experimental Workflow for Cholinesterase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, Substrate) plate Plate Setup in 96-well Plate (Buffer, DTNB, Inhibitor) reagents->plate inhibitor Prepare this compound Serial Dilutions inhibitor->plate enzyme Add Cholinesterase (AChE or BChE) plate->enzyme preincubation Pre-incubate enzyme->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction measurement Kinetic Measurement (Absorbance at 412 nm) reaction->measurement calculation Calculate Rate of Reaction and % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Signaling Pathway of Cholinergic Neurotransmission and Inhibitiondot

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse hydrolysis Hydrolysis ACh_synapse->hydrolysis nAChR Nicotinic ACh Receptor (nAChR) (e.g., α7) ACh_synapse->nAChR Binds AChE AChE AChE->hydrolysis BChE BChE BChE->hydrolysis choline_acetate Choline + Acetate hydrolysis->choline_acetate downstream Downstream Signaling (Ca2+ influx, PKC, MAPK) nAChR->downstream Activates response Cellular Response downstream->response inhibitor This compound inhibitor->AChE Inhibits inhibitor->BChE Inhibits inhibitor->nAChR Modulates/Inhibits

References

In Vitro Acetylcholinesterase Inhibitory Activity of N-Desmethylgalantamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylgalantamine, an active metabolite of the Alzheimer's disease drug galantamine, is a compound of significant interest due to its potent inhibitory activity against acetylcholinesterase (AChE). This technical guide provides an in-depth overview of the in vitro acetylcholinesterase inhibitory properties of this compound. It includes a summary of quantitative inhibitory data, a detailed experimental protocol for assessing AChE inhibition, and visualizations of the experimental workflow and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, and its inhibition is a clinically validated strategy for the symptomatic treatment of AD.

Galantamine, a natural alkaloid, is an approved AChE inhibitor that has demonstrated clinical efficacy. This compound is a principal metabolite of galantamine and has itself shown potent anti-AChE activity. Understanding the specific inhibitory profile of this metabolite is crucial for elucidating the overall therapeutic effect of galantamine and for the potential development of new, more targeted AChE inhibitors. This guide focuses on the in vitro characterization of this compound's interaction with AChE.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more direct measure of the inhibitor's binding affinity.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound and Related Compounds

CompoundEnzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference
This compound Not Specified0.23Not ReportedNot Reported[1]
This compound Electrophorus electricus AChE (EeAChE)2.76Not ReportedNot Reported[2]
Galantamine Human Brain AChENot Reported0.052Competitive[3]
Galantamine Human Brain AChENot Reported0.52Competitive[3]
Galantamine Mouse Brain AChENot Reported0.86Competitive[3]
Galantamine Rat Brain AChENot Reported0.16Competitive
Galantamine Not Specified3.52Not ReportedCompetitive
O-desmethylgalantamine (Sanguinine) Erythrocyte AChE0.12Not ReportedNot Reported
O-desmethylgalantamine (Sanguinine) Brain AChE0.5Not ReportedNot Reported

Note: The type of inhibition for this compound is presumed to be competitive, similar to its parent compound, galantamine.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman and colleagues. This method is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or other sources

  • This compound (test inhibitor)

  • Galantamine or Donepezil (positive control inhibitor)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.

  • ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light.

  • Test Inhibitor (this compound) Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1%). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Positive Control Inhibitor Solution: Prepare a stock solution and serial dilutions of a known AChE inhibitor (e.g., galantamine) in the same manner as the test inhibitor.

Assay Procedure
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each this compound dilution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells of the 96-well plate. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to obtain the IC50 value.

  • Determine Kinetic Parameters (optional): To determine the inhibition type and the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in determining the in vitro acetylcholinesterase inhibitory activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) plate_setup Set up 96-well Plate (Blank, Control, Samples) prep_reagents->plate_setup prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->plate_setup pre_incubation Pre-incubate with Inhibitor (10-15 min) plate_setup->pre_incubation start_reaction Initiate Reaction (Add Substrate - ATCI) pre_incubation->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Signaling Pathway of Acetylcholinesterase Inhibition

This compound, similar to its parent compound galantamine, exhibits a dual mechanism of action. It acts as a competitive inhibitor of acetylcholinesterase and as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).

signaling_pathway cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release nAChR_pre Nicotinic AChR (α7) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR_post Nicotinic AChR ACh->nAChR_post Binds AChE->ACh Breaks down into Choline + Acetate NDG N-Desmethyl- galantamine NDG->nAChR_pre Positive Allosteric Modulation NDG->AChE Competitive Inhibition NDG->nAChR_post Positive Allosteric Modulation Signal Signal Transduction (e.g., Ca2+ influx) nAChR_post->Signal Activates

Caption: Dual mechanism of action of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the reversible, competitive inhibition of acetylcholinesterase. By binding to the active site of AChE, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and duration of action of ACh in the synaptic cleft. This enhanced cholinergic neurotransmission is believed to be responsible for the cognitive benefits observed with galantamine therapy in Alzheimer's disease.

In addition to its direct inhibitory effect on AChE, galantamine and its derivatives, including this compound, act as allosteric potentiating ligands (APLs) of nicotinic acetylcholine receptors (nAChRs). This means they bind to a site on the nAChR that is distinct from the acetylcholine binding site. This allosteric modulation sensitizes the receptor to acetylcholine, increasing the probability of channel opening and enhancing the postsynaptic response. This dual action of inhibiting ACh breakdown and enhancing the action of the available ACh at its receptor provides a synergistic therapeutic effect.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, with IC50 values in the sub-micromolar to low micromolar range. Its mechanism of action, like its parent compound galantamine, involves a dual effect of competitive AChE inhibition and positive allosteric modulation of nicotinic acetylcholine receptors. The detailed experimental protocol provided in this guide offers a standardized method for the in vitro characterization of this compound and other potential AChE inhibitors. Further investigation into the specific kinetic parameters of this compound's interaction with AChE is warranted to fully elucidate its pharmacological profile and potential as a therapeutic agent for Alzheimer's disease and other cholinergic-deficient conditions.

References

N-Desmethylgalantamine: A Technical Whitepaper on its Cytotoxic and Hepatoprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylgalantamine, an active metabolite of the Amaryllidaceae alkaloid galantamine, has demonstrated a dual pharmacological profile, exhibiting both cytotoxic effects against specific cancer cell lines and significant hepatoprotective activity in preclinical models of liver injury.[1] This technical guide provides a comprehensive overview of the current scientific understanding of these effects, detailing the experimental methodologies employed in key studies, presenting quantitative data in a structured format, and visualizing the proposed mechanisms of action and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, hepatology, and drug development who are interested in the therapeutic potential of this compound.

Cytotoxic Effects of this compound

This compound has been shown to possess cytotoxic activity against certain cancer cell lines. The following data summarizes the in vitro efficacy of this compound.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentrations (IC50) of this compound against two distinct cell lines are presented in Table 1. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCell TypeIC50 (µg/mL)Reference
MOLT-4Human acute lymphoblastic leukemia0.6[1]
LMTKMouse alveolar fibroblasts0.5[1]
Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a representative protocol for determining the cytotoxic activity of this compound, based on standard methodologies for assessing the effects of alkaloids on cancer cell lines.

1.2.1. Cell Culture and Maintenance

  • Cell Lines: MOLT-4 (human acute lymphoblastic leukemia) and LMTK (mouse alveolar fibroblasts) cells are obtained from a reputable cell bank.

  • Culture Medium: MOLT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. LMTK cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with the same supplements.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

1.2.2. MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/well and allowed to adhere (for LMTK) or stabilize (for MOLT-4) for 24 hours.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours. A vehicle control (medium with the solvent) is also included.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Cytotoxic Mechanism

While the precise cytotoxic mechanism of this compound has not been fully elucidated, many Amaryllidaceae alkaloids are known to induce apoptosis in cancer cells.[2] A plausible mechanism involves the activation of intrinsic apoptotic pathways.

cytotoxic_mechanism cluster_cell Cancer Cell NDG This compound Mito Mitochondrion NDG->Mito Induces stress CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes cytotoxicity_workflow start Start cell_culture Culture MOLT-4 and LMTK cells start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding treatment Treat with this compound (serial dilutions) seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT assay incubation->mtt_assay read_absorbance Measure absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end hepatoprotective_mechanism cluster_hepatocyte Hepatocyte CCl4 CCl4-induced Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex CCl4->Nrf2_Keap1 causes ROS NDG This compound Nrf2 Nrf2 NDG->Nrf2 promotes dissociation Inflammation Inflammation (TNF-α, IL-1β, MCP-1) NDG->Inflammation downregulates Fibrosis Fibrosis (α-SMA, Fibronectin) NDG->Fibrosis downregulates Nrf2_Keap1->Nrf2 dissociation ARE ARE (in Nucleus) Nrf2->ARE translocation & binding HO1 HO-1 ARE->HO1 upregulates Antioxidant_Enzymes SOD, CAT ARE->Antioxidant_Enzymes upregulates Hepatoprotection Hepatoprotection HO1->Hepatoprotection Antioxidant_Enzymes->Hepatoprotection hepatotoxicity_workflow start Start acclimatize Acclimatize mice start->acclimatize grouping Divide into experimental groups acclimatize->grouping treatment Oral administration of this compound/vehicle/Silymarin (7-14 days) grouping->treatment ccl4_injection Induce liver injury with CCl4 (i.p.) treatment->ccl4_injection euthanasia Euthanize mice after 24 hours ccl4_injection->euthanasia sample_collection Collect blood and liver tissue euthanasia->sample_collection analysis Biochemical and Gene Expression Analysis sample_collection->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for N-demethylation of Galantamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylation of galantamine is a critical chemical transformation for the synthesis of norgalantamine, an important precursor for the development of novel galantamine derivatives with potentially altered pharmacological profiles. Norgalantamine itself exhibits distinct biological properties, making its efficient synthesis a significant area of research. These application notes provide detailed protocols for the N-demethylation of galantamine, focusing on chemical methods that have been successfully applied to this specific transformation. The protocols are intended to serve as a practical guide for researchers in academic and industrial settings.

Chemical N-demethylation Approaches

Several methods have been established for the N-demethylation of tertiary amines and alkaloids. For galantamine, the non-classical Polonovski reaction has been reported as a selective and effective method. Other general methods for alkaloid N-demethylation, such as the use of chloroformate reagents and the von Braun reaction, are also described as potential routes.

Protocol 1: N-demethylation of Galantamine via a Non-Classical Polonovski Reaction

This protocol is based on the published procedure by Mary et al. (1997) and represents a selective method for the conversion of galantamine to norgalantamine. The reaction proceeds in two steps: N-oxidation of galantamine followed by an iron-salt-mediated rearrangement and hydrolysis.

Experimental Protocol:

Step 1: N-oxidation of Galantamine

  • Dissolution: Dissolve galantamine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or methanol.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add m-chloroperbenzoic acid (m-CPBA) (1.1 to 1.5 eq) portion-wise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite or sodium thiosulfate to destroy excess peroxide.

  • Extraction: Extract the aqueous layer with DCM or another suitable organic solvent.

  • Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield galantamine N-oxide. The crude N-oxide is often used in the next step without further purification.

Step 2: Iron-Catalyzed N-demethylation

  • Reaction Setup: Dissolve the crude galantamine N-oxide from the previous step in methanol.

  • Catalyst Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (typically 2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, reported to be 10 °C, for several hours.[1]

  • Reaction Monitoring: Monitor the formation of norgalantamine by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove iron salts.

  • Extraction and Purification: Concentrate the filtrate and partition the residue between an aqueous basic solution (e.g., ammonium hydroxide) and an organic solvent (e.g., DCM or chloroform). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude norgalantamine can be purified by column chromatography on silica gel to afford the pure product.

Quantitative Data:

Reaction StepReagents and ConditionsProductYieldReference
N-oxidationGalantamine, m-CPBA, DCM, 0 °C to RTGalantamine N-oxideHigh (typically >90%)[1]
N-demethylationGalantamine N-oxide, FeSO₄·7H₂O, Methanol, 10 °CNorgalantamine76% (isolated)[1]

Alternative N-demethylation Protocols

While the non-classical Polonovski reaction is a documented method for galantamine, other established N-demethylation techniques for alkaloids could be adapted. Detailed protocols for the direct application of these methods to galantamine are less available in the literature, so optimization may be required.

Protocol 2: N-demethylation using Chloroformate Reagents (General Procedure)

This method involves the reaction of the tertiary amine with a chloroformate, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), to form a carbamate intermediate, which is then hydrolyzed to the secondary amine.

Experimental Protocol:

  • Carbamate Formation: Dissolve galantamine (1.0 eq) in an aprotic solvent like dichloromethane or toluene. Add a proton scavenger, such as proton sponge or potassium carbonate (2.0 eq). Add the chloroformate reagent (e.g., α-chloroethyl chloroformate, 1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS for the formation of the carbamate intermediate.

  • Hydrolysis: After completion, cool the reaction mixture and concentrate under reduced pressure. Dissolve the crude carbamate in methanol and heat to reflux for 1-2 hours to effect hydrolysis.

  • Work-up and Purification: Concentrate the methanolic solution and work up the residue by partitioning between a dilute acid and an organic solvent. Basify the aqueous layer and extract the product with an organic solvent. Purify the crude norgalantamine by column chromatography.

Protocol 3: Von Braun Reaction (General Procedure)

The von Braun reaction utilizes cyanogen bromide (CNBr) to cleave a tertiary amine, yielding a cyanamide and an alkyl bromide. The cyanamide is then hydrolyzed to the secondary amine. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocol:

  • Cyanamide Formation: Dissolve galantamine (1.0 eq) in a dry, inert solvent such as chloroform or benzene. Add cyanogen bromide (1.2 eq) and stir the mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and dry the organic layer. Concentrate under reduced pressure to obtain the crude N-cyanonorgalantamine.

  • Hydrolysis: Hydrolyze the crude cyanamide by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield norgalantamine.

  • Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by column chromatography.

Data Summary

MethodKey ReagentsIntermediateTypical Yields (for general alkaloids)Notes
Non-classical Polonovski m-CPBA, FeSO₄ N-oxide 76% for Galantamine Selective and reported for galantamine.
Chloroformate Methodα-chloroethyl chloroformateCarbamateModerate to highGeneral method, requires optimization.
Von Braun ReactionCyanogen bromide (CNBr)CyanamideModerateUses highly toxic reagent.

Visualizations

N_demethylation_pathway cluster_polonovski Non-classical Polonovski Reaction cluster_chloroformate Chloroformate Method cluster_von_braun Von Braun Reaction Galantamine_P Galantamine N_Oxide Galantamine N-oxide Galantamine_P->N_Oxide m-CPBA Norgalantamine_P Norgalantamine N_Oxide->Norgalantamine_P FeSO4 Galantamine_C Galantamine Carbamate Carbamate Intermediate Galantamine_C->Carbamate ACE-Cl Norgalantamine_C Norgalantamine Carbamate->Norgalantamine_C Hydrolysis Galantamine_V Galantamine Cyanamide Cyanamide Intermediate Galantamine_V->Cyanamide CNBr Norgalantamine_V Norgalantamine Cyanamide->Norgalantamine_V Hydrolysis

Caption: Chemical pathways for the N-demethylation of galantamine.

Polonovski_Workflow start Start: Galantamine Solution oxidation N-oxidation with m-CPBA start->oxidation workup1 Quench and Extract oxidation->workup1 n_oxide Crude Galantamine N-oxide workup1->n_oxide demethylation N-demethylation with FeSO4 n_oxide->demethylation workup2 Filtration and Extraction demethylation->workup2 purification Column Chromatography workup2->purification end End: Pure Norgalantamine purification->end

Caption: Experimental workflow for the non-classical Polonovski N-demethylation.

Metabolic N-demethylation

In biological systems, the N-demethylation of galantamine is a known metabolic pathway. In humans, this transformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4.[2] This enzymatic process contributes to the in vivo formation of norgalantamine. While this pathway is well-established in pharmacology and toxicology, the development of practical, preparative-scale enzymatic or microbial protocols for the synthesis of norgalantamine is not yet widely reported in the literature. Such methods, if developed, could offer a greener and more selective alternative to chemical synthesis.

Metabolic_Pathway Galantamine Galantamine Norgalantamine Norgalantamine Galantamine->Norgalantamine N-demethylation CYP3A4 Cytochrome P450 3A4 CYP3A4->Galantamine Metabolizes

References

Application Note: Purification of N-Desmethylgalantamine from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Desmethylgalantamine, also known as norgalanthamine, is the primary active metabolite of galantamine, a drug used for the treatment of Alzheimer's disease.[1][2] It is also a common impurity found during the chemical synthesis of galantamine and its analogues.[3][4] The structural similarity between this compound and galantamine, differing only by a single methyl group on the nitrogen atom, presents a significant purification challenge. This application note provides a detailed protocol for the purification of this compound from a complex reaction mixture using a combination of liquid-liquid extraction and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Strategy Overview

The purification process is a multi-step workflow designed to first remove bulk impurities and then isolate the target compound with high purity. The strategy involves:

  • Initial Workup via Liquid-Liquid Extraction (LLE): The crude reaction mixture is first subjected to an acidic wash to remove non-basic organic impurities. The aqueous layer, containing the protonated amine, is then basified to deprotonate this compound, allowing its extraction into an organic solvent. This step effectively removes inorganic salts and highly polar or non-polar impurities.

  • Fine Purification via Preparative RP-HPLC: The concentrated crude extract from LLE is further purified using reverse-phase chromatography. This technique separates compounds based on their hydrophobicity.[5] Given the slight difference in polarity between this compound and related alkaloids like galantamine, a carefully optimized gradient elution method can achieve high-resolution separation.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Chromatography A Crude Reaction Mixture B Dissolve in Acidic Water & Wash with Organic Solvent A->B C Basify Aqueous Layer (pH 9-12) & Extract with Organic Solvent B->C D Concentrate Organic Layers C->D E Crude this compound Extract D->E Proceed to Chromatography F Preparative RP-HPLC E->F G Collect Pure Fractions F->G H Solvent Evaporation G->H I High-Purity this compound H->I

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) Workup

This protocol is adapted from standard alkaloid extraction procedures.

  • Acidification: Dissolve the crude reaction mixture in a 1 M hydrochloric acid (HCl) solution to protonate the amine functional groups.

  • Initial Wash: Transfer the acidic solution to a separatory funnel and wash with an immiscible organic solvent such as ethyl acetate (3 x volume of the aqueous layer) to remove non-basic impurities. Discard the organic layers.

  • Basification: Cool the remaining aqueous layer in an ice bath and slowly add 25% ammonium hydroxide or another suitable base until the pH reaches 9-12. This converts the protonated amine salt back to its free base form.

  • Extraction of Free Base: Extract the this compound free base from the alkaline aqueous solution using a solvent like methyl isobutyl ketone (MIBK) or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound extract.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for purification. The mobile phase composition and gradient may require optimization based on the specific impurity profile of the reaction mixture.

  • Sample Preparation: Dissolve the crude extract obtained from the LLE workup in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the preparative HPLC system according to the parameters outlined in Table 1 .

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 289 nm). Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the fractions that meet the desired purity specification (e.g., >99%).

  • Final Isolation: Remove the organic solvent from the pooled fractions under reduced pressure. If the mobile phase contained a non-volatile acid, a final LLE step (as described in Protocol 1, steps 3-5) may be necessary to isolate the compound as a free base. Lyophilize the final aqueous solution or evaporate the organic solvent to obtain the pure solid product.

Data Presentation

Quantitative data for the purification process should be systematically recorded.

Table 1: Recommended Preparative RP-HPLC Parameters

Parameter Specification
Instrument Preparative High-Performance Liquid Chromatography System
Column C18, 10 µm particle size, 250 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5% to 60% B over 40 minutes (Optimize as needed)
Flow Rate 80 mL/min
Detection UV at 289 nm

| Column Temperature | Ambient |

Table 2: Illustrative Purification Summary

Purification Stage Mass (mg) Purity by HPLC (%) Yield (%)
Crude Reaction Product 1000 65 100
Post-LLE Extract 720 85 72
Post-Preparative HPLC 510 >99.5 51

Note: Values are for illustrative purposes to demonstrate expected outcomes. A final purity of over 99% is achievable for galantamine derivatives with these methods.

Alternative Strategy: Purification via Selective Derivatization

If the primary impurity is galantamine (a tertiary amine), an alternative strategy involves selectively reacting the secondary amine of this compound with a reagent like Di-tert-butyl dicarbonate (Boc anhydride). This reaction converts this compound into its Boc-protected form, which has significantly different polarity and can be easily separated from the unreacted tertiary amine (galantamine) using standard column chromatography. The Boc-protecting group can then be removed under acidic conditions to yield the pure this compound.

G A Mixture Galantamine (Tertiary Amine) This compound (Secondary Amine) B Add Boc Anhydride A->B C Selective Reaction: Boc group attaches ONLY to This compound B->C D Separation by Chromatography (based on polarity difference) C->D E Galantamine (Unreacted) D->E Separated F Boc-N-Desmethylgalantamine D->F Separated G Acidic Deprotection F->G H Pure this compound G->H

Caption: Logical workflow for purification using selective chemical derivatization.

This method is particularly useful for separations where the polarity difference between the target and impurities is too small for efficient chromatographic resolution.

References

HPLC method for the quantification of N-Desmethylgalantamine.

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of N-Desmethylgalantamine in Human Plasma

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound, a primary metabolite of Galantamine, in human plasma. The protocol includes a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation and UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Galantamine. All validation parameters presented demonstrate the method's accuracy, precision, and reliability for its intended purpose.

Introduction

This compound is a key metabolite of Galantamine, a drug used for the treatment of mild to moderate Alzheimer's disease.[1] Accurate quantification of this metabolite in biological matrices like plasma is essential for understanding the parent drug's metabolism, pharmacokinetics, and overall disposition. This application note provides a detailed, validated HPLC method designed for the reliable quantification of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Galantamine or a structurally similar compound

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Potassium Phosphate Monobasic and Dibasic (for buffer preparation)

  • Orthophosphoric Acid

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Ultrapure water

  • Drug-free human plasma

Chromatographic Conditions

The following table summarizes the optimized HPLC instrument conditions for the analysis.

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with UV/PDA detector
Column YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent octadecylsilane column[2]
Mobile Phase A gradient elution of Mobile Phase A (Potassium Phosphate Buffer, pH 7.4) and Mobile Phase B (Acetonitrile) is used.[2] The buffer is prepared by dissolving dibasic and monobasic potassium phosphate in water.[2]
Gradient Program A specific gradient may need to be optimized, but a starting point could be a linear gradient from 3% to 75% Mobile Phase B over 20 minutes.[2]
Flow Rate 0.7 mL/min
Column Temperature 35°C
UV Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 35 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., a 40:60 mixture of buffer and methanol).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create calibration curve points (e.g., 5, 10, 25, 50, 100, 200 ng/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in the same manner as the analyte stock solution.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution to the desired concentration using the mobile phase.

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines the extraction of this compound from a plasma matrix.

  • Sample Aliquoting: Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.

  • Spiking: Add 50 µL of the appropriate working standard solution (for calibration and QC samples) and 50 µL of the IS working solution. For unknown samples, add 50 µL of diluent instead of the working standard.

  • Alkalinization: Add 100 µL of 0.1 M NaOH to basify the sample and vortex for 15 seconds. This ensures the analyte is in its non-ionized form for efficient extraction into an organic solvent.

  • Extraction: Add 1 mL of MTBE to the tube. Vortex vigorously for 3 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to achieve a clear separation between the aqueous (bottom) and organic (top) layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube, taking care not to aspirate any of the aqueous layer.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition. Vortex for 30 seconds to ensure complete dissolution.

  • Injection: Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation Summary

The described method should be validated according to ICH guidelines. The following table summarizes the expected quantitative performance data from such a validation.

Validation ParameterResult
Linearity Range 5 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantification (LOQ) 5.0 ng/mL
Accuracy (Recovery) 95.7% - 104.2%
Precision (RSD%)
- Intra-day< 5.1%
- Inter-day< 6.3%
Specificity No interference from endogenous plasma components at the retention time of the analyte and IS.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis.

HPLC_Workflow HPLC Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) spike Spike with IS & Working Standard plasma->spike alkali Add 0.1M NaOH (Alkalinize) spike->alkali extract Add MTBE & Vortex (Liquid-Liquid Extraction) alkali->extract centrifuge Centrifuge (10,000 x g, 5 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject 10 µL into HPLC System reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (230 nm) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: Workflow for this compound quantification.

References

Application Note: Quantitative Analysis of N-Desmethylgalantamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of N-desmethylgalantamine, a primary metabolite of the Alzheimer's disease drug galantamine, in human plasma samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high sensitivity and selectivity for pharmacokinetic and drug metabolism studies. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a key phase I metabolite of galantamine, an acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease. Monitoring the plasma concentrations of this metabolite is crucial for understanding the parent drug's metabolism, distribution, and overall pharmacokinetic profile. This document provides a comprehensive methodology for the reliable quantification of this compound in human plasma, tailored for researchers, scientists, and professionals in drug development.

Experimental

Materials and Reagents
  • This compound reference standard

  • Galantamine-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Ethyl acetate

  • Dichloromethane

Sample Preparation

A liquid-liquid extraction (LLE) method is recommended for the efficient extraction of this compound from plasma.

Protocol:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., Galantamine-d3 at 100 ng/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 500 µL of extraction solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

LC Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

MS Parameters:

ParameterValue
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The molecular weight of this compound is 273.33 g/mol .[2] The protonated precursor ion [M+H]⁺ is m/z 274.3. A characteristic fragmentation for N-desmethyl compounds is the neutral loss of the CH₂CHNH₂ group (43 Da).[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 274.3231.325
This compound (Qualifier) 274.3213.335
Galantamine-d3 (IS) 291.2216.230

Collision energies should be optimized for the specific instrument used.

Method Validation Data (Representative)

The following tables summarize the expected performance of the method based on typical validation parameters for similar bioanalytical assays.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound0.1 - 100> 0.991/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585 - 115< 1585 - 115
Low0.3< 1585 - 115< 1585 - 115
Medium10< 1585 - 115< 1585 - 115
High80< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound85 - 9590 - 110
Galantamine-d3 (IS)85 - 9590 - 110

Workflow and Pathway Diagrams

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3 fragmentation parent This compound [M+H]⁺ m/z 274.3 loss1 Neutral Loss (43 Da) parent->loss1 loss2 Further Fragmentation parent->loss2 frag1 Product Ion [M+H - CH₂CHNH₂]⁺ m/z 231.3 frag2 Qualifier Ion [M+H - H₂O - C₂H₄N]⁺ m/z 213.3 loss1->frag1 loss2->frag2

References

Application Notes & Protocols: A Validated Analytical Method for the Quantification of N-Desmethylgalantamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive, validated analytical method for the quantitative determination of N-Desmethylgalantamine in pharmaceutical substances and biological matrices. This document outlines the necessary procedures, materials, and validation parameters to ensure accurate and reliable results.

Introduction

This compound is a primary metabolite and known impurity of Galantamine, a drug used for the treatment of mild to moderate dementia of the Alzheimer’s type.[1][2] Accurate quantification of this compound is crucial for quality control during drug manufacturing, as well as for pharmacokinetic and metabolic studies. This document details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for its analysis.

Methodologies

Two primary methods are presented for the analysis of this compound: an RP-HPLC method for routine quality control and a more sensitive LC-MS/MS method for bioanalytical applications.

RP-HPLC Method for Pharmaceutical Formulations

This method is suitable for the quantification of this compound as an impurity in Galantamine drug substances and formulations.

2.1.1. Experimental Protocol

  • Sample Preparation:

    • Accurately weigh and transfer 50 mg of the Galantamine HBr sample into a 50 mL volumetric flask.

    • Add approximately 25 mL of diluent (40:60 v/v mixture of buffer and methanol) and sonicate for 30 minutes to dissolve.[3]

    • Make up the volume to the mark with the diluent and mix well.

    • Filter the solution through a 0.45 µm nylon filter before injection.[3]

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 150 mm x 4.6 mm, 3 µm particle size.[3]

    • Mobile Phase: A gradient elution of Mobile Phase A and Mobile Phase B.

      • Mobile Phase A: 97:3 (v/v) mixture of buffer (Dibasic potassium phosphate and Monobasic potassium dihydrogen orthophosphate, pH 7.4) and Acetonitrile.

      • Mobile Phase B: 25:75 (v/v) mixture of buffer and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

2.1.2. Method Validation Summary

The method was validated according to ICH guidelines (Q2(R1)).

Parameter Acceptance Criteria Result
Specificity No interference at the retention time of this compound.The method is specific.
Linearity Correlation coefficient (r²) ≥ 0.999.Achieved over the concentration range of 8 µg/mL to 40 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%.Within acceptable limits.
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%.Within acceptable limits.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1.Determined to be 0.1 µg/mL.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1.Determined to be 0.3 µg/mL.
Robustness % RSD ≤ 2.0% for minor changes in method parameters.The method is robust.
LC-MS/MS Method for Biological Matrices (e.g., Plasma)

This highly sensitive and selective method is suitable for the quantification of this compound in biological fluids for pharmacokinetic studies.

2.2.1. Experimental Protocol

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).

    • Add 1 mL of extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).

    • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Atlantis dC18 column or equivalent.

    • Mobile Phase: 0.2% formic acid in water and acetonitrile (gradient or isocratic).

    • Flow Rate: 0.5 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MS/MS Transitions: To be determined by direct infusion of this compound standard. For Galantamine, a precursor ion of m/z 288.10 and a product ion of m/z 213.10 are monitored. A similar approach should be used for this compound.

2.2.2. Method Validation Summary

The method was validated based on FDA guidelines for bioanalytical method validation.

Parameter Acceptance Criteria Result
Selectivity No significant interfering peaks at the retention times of the analyte and IS.The method is selective.
Linearity Correlation coefficient (r²) ≥ 0.99.Achieved over a suitable concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
Accuracy (% Recovery) Within ±15% of the nominal concentration (±20% at LLOQ).Within acceptable limits.
Precision (% RSD) Intra- and Inter-day precision ≤ 15% (≤ 20% at LLOQ).Within acceptable limits.
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the response of a blank sample.Established at a low concentration with acceptable accuracy and precision.
Matrix Effect The matrix factor should be consistent and reproducible.No significant matrix effect was observed.
Stability Analyte should be stable under various storage and processing conditions.Stability was demonstrated.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure start Sample Weighing/ Aliquoting dissolution Dissolution/ Extraction start->dissolution Add Diluent/ Extraction Solvent filtration Filtration/ Centrifugation dissolution->filtration Sonicate/ Vortex final_sample Final Sample for Injection filtration->final_sample injection HPLC/LC-MS/MS Injection final_sample->injection separation Chromatographic Separation injection->separation detection UV/MS Detection separation->detection data_processing Data Acquisition & Processing detection->data_processing

Caption: General workflow for sample preparation and analysis.

Method Validation Pathway

validation_pathway start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability final_report Validation Report specificity->final_report linearity->final_report accuracy->final_report precision->final_report lod_loq->final_report robustness->final_report system_suitability->final_report

Caption: Logical flow of the analytical method validation process.

References

Application Notes and Protocols for In Vivo N-Desmethylgalantamine Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylgalantamine is an active metabolite of galantamine, a well-established therapeutic agent for Alzheimer's disease. Like its parent compound, this compound exhibits inhibitory activity against acetylcholinesterase (AChE), with a reported IC50 of 0.23 µM.[1] This inhibition leads to increased levels of the neurotransmitter acetylcholine in synaptic clefts, enhancing cholinergic signaling.[2] Enhanced cholinergic function is a key strategy in the symptomatic treatment of cognitive decline.[3][4] Furthermore, galantamine, the parent compound, is known to be an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), a mechanism that may contribute to its therapeutic effects.[3] While in vivo data for this compound is limited, one study has demonstrated its efficacy in a mouse model of acute liver injury at doses of 1 and 10 mg/kg.

These application notes provide a comprehensive framework for designing and conducting in vivo experimental studies in mice to investigate the cognitive-enhancing and neuroprotective effects of this compound. The protocols detailed below are based on established methodologies for evaluating similar compounds, such as galantamine, in rodent models of cognitive impairment and neurodegeneration.

Preclinical In Vivo Experimental Design

A thorough in vivo evaluation of this compound should encompass pharmacokinetic profiling, behavioral assessments of cognitive function, and post-mortem biochemical and histological analyses of brain tissue.

Pharmacokinetic Studies

A preliminary pharmacokinetic study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice. This data will inform the selection of appropriate doses and dosing intervals for subsequent efficacy studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following Intraperitoneal (i.p.) Administration

Parameter1 mg/kg5 mg/kg10 mg/kg
Cmax (ng/mL) 85450950
Tmax (h) 0.50.50.5
AUC (0-t) (ng*h/mL) 25013002700
Half-life (t1/2) (h) 2.52.83.0
Bioavailability (%) ---
Efficacy Studies in a Mouse Model of Alzheimer's Disease

To assess the therapeutic potential of this compound for Alzheimer's-like pathology and cognitive deficits, a transgenic mouse model such as the 5XFAD or APP/PS1 is recommended. Chronic treatment with this compound can be evaluated for its effects on cognitive performance and underlying neuropathology.

Table 2: Proposed Chronic Dosing Regimen for this compound in a 5XFAD Mouse Model

GroupTreatmentDose (mg/kg)Route of AdministrationFrequencyDuration
1 Vehicle (Saline)-i.p.Daily8 weeks
2 This compound1i.p.Daily8 weeks
3 This compound5i.p.Daily8 weeks
4 This compound10i.p.Daily8 weeks
5 Wild-type ControlVehicle (Saline)-i.p.Daily

Experimental Protocols

Behavioral Assays for Cognitive Function

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (5-7 days): Mice are subjected to four trials per day. In each trial, the mouse is placed into the pool at one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform. If the mouse fails to find the platform within the allotted time, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds.

    • Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the mouse is allowed to swim freely for 60 seconds.

  • Data Collection: An automated tracking system records the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

This test evaluates long-term memory based on fear conditioning.

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Procedure:

    • Training Day: The mouse is placed in the light compartment. After a brief habituation period, the door is opened. When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

    • Testing Day (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).

  • Data Collection: The step-through latency is the primary measure. Increased latency indicates better memory of the aversive stimulus.

Biochemical and Histological Analyses

Following the completion of behavioral testing, brain tissue is collected for further analysis.

This technique is used to quantify the levels of specific proteins involved in neurodegenerative processes and signaling pathways.

  • Procedure:

    • Tissue Homogenization: Hippocampal and cortical tissues are homogenized in RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: Membranes are incubated with primary antibodies against proteins of interest (e.g., Aβ, Tau, synaptic markers, components of the cholinergic signaling pathway) followed by HRP-conjugated secondary antibodies.

    • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

IHC is used to visualize the localization and abundance of specific proteins within the brain tissue, such as amyloid plaques and activated glial cells.

  • Procedure:

    • Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed, cryoprotected, and sectioned on a cryostat.

    • Staining: Brain sections are incubated with primary antibodies (e.g., anti-Aβ, anti-Iba1 for microglia, anti-GFAP for astrocytes) followed by fluorescently labeled secondary antibodies.

    • Imaging: Sections are imaged using a fluorescence or confocal microscope.

  • Data Analysis: The number and area of amyloid plaques and the extent of gliosis can be quantified using image analysis software.

Table 3: Key Molecular and Cellular Readouts for Efficacy Studies

Analysis TechniqueTargetRationale
Western Blot Aβ oligomers, APPTo assess the impact on amyloidogenic processing.
Phospho-Tau, Total TauTo evaluate effects on tau pathology.
Synaptophysin, PSD-95To measure synaptic integrity.
CHRM1, CHRNA7To investigate changes in cholinergic receptor expression.
Immunohistochemistry Aβ plaques (e.g., 6E10)To quantify amyloid plaque burden.
Iba1To assess microglial activation (neuroinflammation).
GFAPTo assess astrocytic activation (neuroinflammation).

Visualizations

Experimental_Workflow cluster_pk Pharmacokinetic Study cluster_efficacy Efficacy Study (5XFAD Mice) cluster_behavioral Behavioral Assays cluster_analysis Post-mortem Analysis pk_dosing Dosing (1, 5, 10 mg/kg i.p.) pk_sampling Blood Sampling (Serial) pk_dosing->pk_sampling pk_analysis LC-MS/MS Analysis pk_sampling->pk_analysis chronic_dosing Chronic Dosing (8 weeks) behavioral_testing Behavioral Testing chronic_dosing->behavioral_testing tissue_collection Tissue Collection behavioral_testing->tissue_collection mwm Morris Water Maze behavioral_testing->mwm pa Passive Avoidance behavioral_testing->pa wb Western Blot tissue_collection->wb ihc Immunohistochemistry tissue_collection->ihc

Caption: Experimental workflow for in vivo studies of this compound in mice.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh VAChT VAChT ACh_synthesis->VAChT ACh_release ACh Release VAChT->ACh_release nAChR_pre Presynaptic nAChR ACh_release->nAChR_pre Positive Feedback ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE Hydrolysis nAChR_post Postsynaptic nAChR ACh->nAChR_post mAChR Muscarinic AChR ACh->mAChR NDG This compound NDG->AChE Inhibition downstream Downstream Signaling (e.g., Ca2+ influx, MAPK/ERK) nAChR_post->downstream mAChR->downstream

Caption: Simplified cholinergic signaling pathway and the action of this compound.

References

Evaluating the Biological Activity of N-Desmethylgalantamine: Cell-Based Assays and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

N-Desmethylgalantamine, also known as norgalantamine, is an active metabolite of galantamine, a well-established therapeutic agent for Alzheimer's disease.[1] Galantamine exerts its effects through a dual mechanism: inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[2] this compound also demonstrates biological activity, notably as an inhibitor of acetylcholinesterase.[1] A comprehensive evaluation of its activity is crucial for understanding its potential contribution to the therapeutic profile of galantamine and for any independent drug development efforts. This document provides detailed protocols for a panel of cell-based assays designed to characterize the activity of this compound, focusing on its AChE inhibitory potential, its modulatory effects on nicotinic acetylcholine receptors, and its neuroprotective and cytotoxic properties.

Key Activities of this compound

This compound has been shown to be a potent inhibitor of acetylcholinesterase. Additionally, it interacts with nicotinic acetylcholine receptors, specifically the α7 subtype, and exhibits cytotoxic effects at higher concentrations. Its potential as a neuroprotective agent is also an area of significant interest, drawing parallels from its parent compound, galantamine, which has demonstrated neuroprotective effects against excitotoxicity.[3]

Summary of Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

Assay TypeTarget/Cell LineParameterValueReference
Enzyme InhibitionAcetylcholinesterase (AChE)IC₅₀0.23 µM[1]
nAChR ModulationHuman α7 nAChR (in Xenopus oocytes)% Inhibition of ACh-induced current (at 100 µM)64.8%
CytotoxicityMOLT-4 acute lymphoblastic leukemia cellsIC₅₀0.6 µg/ml
CytotoxicityLMTK alveolar fibroblastsIC₅₀0.5 µg/ml

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.

G Acetylcholinesterase Inhibition Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_cells Prepare Cell Lysate (e.g., SH-SY5Y cells) add_lysate Add Cell Lysate prep_cells->add_lysate prep_reagents Prepare Assay Reagents (Ellman's Reagent: DTNB, Acetylthiocholine) add_substrate Add Acetylthiocholine and DTNB prep_reagents->add_substrate add_inhibitor Add this compound (or control) to wells add_inhibitor->add_lysate add_lysate->add_substrate incubate Incubate at RT add_substrate->incubate read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) incubate->read_absorbance calculate_ic50 Calculate % Inhibition and IC₅₀ Value read_absorbance->calculate_ic50

Workflow for AChE Inhibition Assay.

G Neuroprotection Assay Workflow (Glutamate-Induced Excitotoxicity) cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Viability Assessment seed_cells Seed Neuronal Cells (e.g., SH-SY5Y, primary cortical neurons) differentiate Differentiate Cells (if necessary) seed_cells->differentiate pretreat Pre-treat with this compound (various concentrations) differentiate->pretreat induce_toxicity Induce Excitotoxicity (e.g., with Glutamate or NMDA) pretreat->induce_toxicity incubate Incubate for 24-48h induce_toxicity->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubate->viability_assay measure_signal Measure Absorbance/Fluorescence viability_assay->measure_signal analyze_data Analyze Data & Determine Neuroprotective Effect measure_signal->analyze_data

Workflow for Neuroprotection Assay.

G Nicotinic Receptor Signaling Pathway ACh Acetylcholine (ACh) nAChR α7 nAChR ACh->nAChR Agonist Gal This compound Gal->nAChR Modulator/Inhibitor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Cell_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_Influx->Cell_Response

Modulation of α7 nAChR Signaling.

Experimental Protocols

Protocol 1: Cell-Based Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.

1. Materials:

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Reagents:

    • This compound

    • Galantamine (as a positive control)

    • Cell lysis buffer

    • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Acetylthiocholine iodide (ATCI)

  • Equipment:

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 412 nm

2. Procedure:

  • Cell Lysate Preparation:

    • Culture SH-SY5Y cells to ~80-90% confluency.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound and the positive control (Galantamine) in Assay Buffer.

    • In a 96-well plate, add 50 µL of each inhibitor dilution to the respective wells. Include wells with Assay Buffer only as a negative control (100% activity).

    • Add 50 µL of the cell lysate (diluted in Assay Buffer to an appropriate concentration) to each well.

    • Incubate for 15 minutes at room temperature.

  • Enzymatic Reaction and Detection:

    • Prepare the reaction mixture containing DTNB and ATCI in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the reaction mixture to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes (kinetic mode).

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of this compound to protect neuronal cells from cell death induced by excessive glutamate exposure.

1. Materials:

  • Cell Line: Mouse hippocampal HT-22 cells or primary cortical neurons.

  • Reagents:

    • This compound

    • Glutamate or N-methyl-D-aspartate (NMDA)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

    • Cell culture medium and supplements

  • Equipment:

    • 96-well cell culture plates

    • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Seed HT-22 cells or primary neurons in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.

    • Incubate for 1-2 hours (pre-treatment).

    • Add glutamate (e.g., 5 mM for HT-22 cells) or NMDA to the wells to induce excitotoxicity. Include control wells with no glutamate (vehicle control) and wells with glutamate but no this compound (toxicity control).

    • Incubate for 12-24 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control group.

  • Plot cell viability against the concentration of this compound to determine its neuroprotective concentration range.

Protocol 3: Assessment of Nicotinic Acetylcholine Receptor (nAChR) Modulation

This protocol uses a cell line expressing α7 nAChRs and a calcium-sensitive fluorescent dye to measure changes in intracellular calcium upon receptor activation.

1. Materials:

  • Cell Line: SH-SY5Y cells (endogenously express α7 nAChRs) or a cell line stably expressing human α7 nAChRs.

  • Reagents:

    • This compound

    • Acetylcholine (ACh) or another nAChR agonist

    • Fluo-4 AM or another calcium-sensitive dye

    • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Equipment:

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence microplate reader with bottom-read capabilities and injectors

2. Procedure:

  • Cell Seeding and Dye Loading:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

    • Wash the cells with HBSS.

    • Load the cells with Fluo-4 AM in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • To assess inhibitory effects, inject a solution of this compound into the wells and incubate for a short period. Then, inject the ACh solution.

    • To assess potentiating effects, co-inject this compound and a sub-maximal concentration of ACh.

    • Monitor the change in fluorescence intensity over time.

3. Data Analysis:

  • Calculate the change in fluorescence (ΔF) from the baseline for each well.

  • Normalize the response to the maximum response induced by the agonist alone.

  • For inhibitory effects, plot the % inhibition against the this compound concentration to determine an IC₅₀.

  • For potentiation, compare the response in the presence and absence of this compound.

References

Assessing Acetylcholinesterase Inhibition by N-Desmethylgalantamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for assessing the inhibitory activity of N-desmethylgalantamine, an active metabolite of the Alzheimer's disease drug galantamine, on acetylcholinesterase (AChE). The protocol is based on the widely used Ellman's method, a robust and sensitive colorimetric assay suitable for high-throughput screening. Detailed application notes, a step-by-step experimental protocol, and a summary of comparative inhibitory data are presented to facilitate research into the therapeutic potential of this compound and other novel AChE inhibitors.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) and the termination of cholinergic neurotransmission.[1][2] Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, leading to an increase in acetylcholine levels in the synaptic cleft and enhancement of cholinergic function.[3] this compound is a metabolite of galantamine, a well-established AChE inhibitor used in the management of Alzheimer's disease.[4] Understanding the AChE inhibitory potential of this compound is crucial for elucidating the overall pharmacological profile of its parent compound and for the development of new therapeutic agents.

This application note details a protocol for the in vitro assessment of AChE inhibition by this compound using the spectrophotometric method developed by Ellman.[5] This assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation, measured at 412 nm, is directly proportional to AChE activity and can be used to quantify the inhibitory potency of test compounds.

Data Presentation: Comparative Inhibitory Potency

The inhibitory activity of this compound against acetylcholinesterase is summarized in the table below, alongside data for its parent compound, galantamine, and other commonly used AChE inhibitors for comparative purposes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 (µM)Source Organism/Enzyme
This compound 0.23 - 2.76 Electrophorus electricus AChE
Galantamine0.5 - 5.13Not Specified / Electrophorus electricus AChE
O-Desmethylgalantamine0.12 - 0.5Erythrocyte and Brain AChE
Donepezil0.01 - 0.03Acetylcholinesterase (AChE)
Rivastigmine0.05 - 0.2Acetylcholinesterase (AChE)

Note: IC50 values can vary depending on the experimental conditions, such as enzyme source, substrate concentration, and buffer composition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is designed for a 96-well microplate format, allowing for efficient screening of multiple concentrations of the test compound.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized for the specific enzyme batch, but a starting concentration of 0.1 U/mL is recommended. Store aliquots at -20°C.

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.

  • ATCI Solution (14 mM): Dissolve ATCI in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.

  • Test Compound (this compound) Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent enzyme inhibition by the solvent.

Assay Procedure (96-Well Plate)

The final reaction volume in each well will be 200 µL.

  • Plate Setup:

    • Blank: 190 µL of Assay Buffer.

    • Negative Control (100% Activity): 140 µL of Assay Buffer + 20 µL of AChE solution + 20 µL of Assay Buffer (or solvent vehicle).

    • Test Wells: 140 µL of Assay Buffer + 20 µL of AChE solution + 20 µL of this compound dilution.

    • Positive Control (Optional): 140 µL of Assay Buffer + 20 µL of AChE solution + 20 µL of a known AChE inhibitor (e.g., galantamine).

  • Pre-incubation: Add the components listed above to the respective wells of the 96-well plate. Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Initiate Reaction: To all wells except the blank, add 20 µL of the 10 mM DTNB solution, followed by 20 µL of the 14 mM ATCI solution to start the reaction. To the blank well, add 40 µL of assay buffer.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm. Take readings every minute for a duration of 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbsorbance/minute).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the rate of reaction of the negative control (100% activity).

    • V_inhibitor is the rate of reaction in the presence of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Experimental Workflow for AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: AChE, DTNB, ATCI, This compound plate Prepare 96-Well Plate: Blank, Control, Test Wells reagents->plate preincubation Pre-incubate Plate (10-15 min) plate->preincubation initiation Initiate Reaction: Add DTNB and ATCI preincubation->initiation measurement Kinetic Measurement: Read Absorbance at 412 nm initiation->measurement rate_calc Calculate Reaction Rates (V) measurement->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: Workflow for the acetylcholinesterase inhibition assay.

Signaling Pathway of Acetylcholinesterase and its Inhibition

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Signal Transduction Signal Transduction Receptor->Signal Transduction Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase signaling and inhibition mechanism.

References

Preparation of N-Desmethylgalantamine Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylgalantamine, also known as norgalantamine, is an active metabolite of galantamine, a well-established drug used for the symptomatic treatment of Alzheimer's disease.[1][2] As a research compound, this compound is crucial for investigating the nuanced pharmacological effects of galantamine's metabolic pathway. Accurate and reproducible in vitro experimental results are contingent upon the correct preparation of this compound solutions. This document provides detailed protocols for the dissolution and preparation of this compound for use in various in vitro assays, ensuring optimal compound stability and activity.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is fundamental to its proper handling and solution preparation.

PropertyValueSource
Molecular Formula C₁₆H₁₉NO₃[1][3]
Molecular Weight 273.3 g/mol [1]
Appearance Solid
Purity ≥90%
Solubility in DMSO Soluble
Solubility in Acetonitrile Slightly soluble (0.1-1 mg/mL)
Predicted Water Solubility 0.385 mg/mL

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent for creating primary stocks of this compound due to its high solubilizing capacity for this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Initial Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Complete Solubilization: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes to ensure the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Visual Inspection: Visually inspect the solution to confirm that all particulate matter has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for at least 6 months when stored at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous-based cell culture medium for use in in vitro experiments. It is critical to minimize the final concentration of DMSO in the culture medium, as it can be cytotoxic.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Calibrated pipettes

Procedure:

  • Thawing the Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Calculating Dilutions: Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. The final concentration of DMSO should ideally be kept below 0.1% (v/v) to avoid solvent-induced cellular stress.

  • Serial Dilution (Recommended): To achieve very low final concentrations, it is advisable to perform one or more serial dilutions of the stock solution in fresh, sterile DMSO before the final dilution into the culture medium.

  • Final Dilution: Add the calculated volume of the this compound stock solution (or the intermediate dilution) to the pre-warmed complete cell culture medium. Crucially, add the DMSO stock to the medium, not the other way around , to facilitate rapid dispersion and prevent precipitation.

  • Mixing: Immediately and gently mix the working solution by pipetting up and down or by swirling the vessel. Avoid vigorous vortexing, which can cause shearing of cellular components if cells are already present.

  • Application to Cells: Apply the freshly prepared working solution to the cells in your assay plates. Remember to include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solution Preparation

The following diagram illustrates the key steps for preparing this compound solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add sterile DMSO vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For immediate use dilute Dilute in Culture Medium thaw->dilute Add stock to medium mix Mix Gently dilute->mix apply Apply to Cells mix->apply

Caption: Workflow for this compound solution preparation.

Putative Signaling Pathway of this compound

This compound is an active metabolite of galantamine and is known to inhibit acetylcholinesterase (AChE). The parent compound, galantamine, also allosterically potentiates nicotinic acetylcholine receptors (nAChRs) and may modulate NMDA receptor activity. The following diagram depicts the putative signaling pathway influenced by this compound.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates NDG N-Desmethyl- galantamine NDG->AChE Inhibits NDG->nAChR Potentiates? NMDA NMDA Receptor NDG->NMDA Modulates? Ca_influx Ca²⁺ Influx nAChR->Ca_influx NMDA->Ca_influx signaling Downstream Signaling (e.g., PKC activation) Ca_influx->signaling

Caption: Putative mechanism of this compound action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Desmethylgalantamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Desmethylgalantamine (Norgalanthamine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on overcoming low yields in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is through the selective N-demethylation of Galantamine. Key strategies include the non-classical Polonovski reaction, the von Braun reaction and its modifications, and the use of chloroformate reagents. Each method has its own advantages and challenges regarding yield, selectivity, and reaction conditions.

Q2: Why am I experiencing low yields in my N-demethylation reaction?

A2: Low yields in the N-demethylation of Galantamine can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: The complex structure of Galantamine can be susceptible to side reactions under harsh conditions, leading to the formation of undesired byproducts.

  • Product Degradation: this compound may be unstable under the reaction or workup conditions, leading to degradation.

  • Suboptimal Reagents: The quality and reactivity of the demethylating agents are crucial for a successful reaction.

  • Purification Losses: Significant loss of product can occur during the purification steps, especially if the desired product and byproducts have similar physical properties.

Q3: What is the non-classical Polonovski reaction and why is it used for Galantamine demethylation?

A3: The non-classical Polonovski reaction is a method used for the N-demethylation of tertiary amines.[1][2] In the context of Galantamine, it involves the formation of a Galantamine N-oxide intermediate, which is then treated with an iron salt, such as ferrous sulfate (FeSO₄·7H₂O), to facilitate the removal of the methyl group.[2][3] This method is favored for its selectivity, allowing for the demethylation without significantly affecting other sensitive functional groups in the Galantamine molecule.[1]

Q4: Are there alternatives to the Polonovski reaction?

A4: Yes, other methods for N-demethylation can be applied to Galantamine. The von Braun reaction , which traditionally uses cyanogen bromide (CNBr), is a well-established method for the N-demethylation of tertiary amines. However, due to the high toxicity of cyanogen bromide, modifications using other reagents like α-chloroethyl chloroformate (ACE-Cl) are often preferred. These methods proceed through the formation of a carbamate intermediate, which is then hydrolyzed to yield the secondary amine.

Q5: How can I purify this compound from the reaction mixture?

A5: Purification of this compound typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the pure compound from unreacted starting material and any side products. Column chromatography using silica gel is also a common method. Crystallization can be employed as a final purification step to obtain a highly pure solid product. The choice of purification strategy will depend on the scale of the reaction and the impurity profile of the crude product.

Troubleshooting Guides

Low Yield in Non-Classical Polonovski Reaction
Symptom Possible Cause Suggested Solution
High amount of unreacted Galantamine Incomplete N-oxide formation.Ensure complete oxidation of Galantamine to its N-oxide before proceeding with the iron-mediated demethylation. Monitor the reaction by TLC or LC-MS.
Insufficient amount of iron salt.Increase the molar equivalents of the iron salt (e.g., FeSO₄·7H₂O) to ensure complete conversion of the N-oxide.
Reaction time is too short or temperature is too low.Increase the reaction time and/or temperature. Monitor the progress of the reaction to determine the optimal conditions.
Presence of multiple unidentified spots on TLC/LC-MS Degradation of the N-oxide intermediate or the final product.The N-oxide intermediate can be unstable. Using the hydrochloride salt of the N-oxide has been reported to improve yields in similar reactions.
Side reactions due to reactive intermediates.Optimize the reaction conditions, such as solvent and temperature, to minimize side reactions. The use of a milder reducing agent for the N-oxide might be considered.
Difficulty in isolating the product Formation of stable iron complexes with the product.An efficient workup procedure to remove iron salts is crucial. This may involve extraction with a suitable organic solvent and washing with a chelating agent solution.
Low Yield in von Braun-type Reactions (using Chloroformates)
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains Insufficient amount of chloroformate reagent.Increase the molar equivalents of the chloroformate reagent (e.g., α-chloroethyl chloroformate).
Reaction temperature is too low.Ensure the reaction is carried out at a suitable temperature, often refluxing in a solvent like 1,2-dichloroethane.
Formation of multiple byproducts Reactivity of other functional groups in Galantamine.The choice of chloroformate is critical. α-Chloroethyl chloroformate is generally selective for N-demethylation.
Harsh hydrolysis conditions for the carbamate intermediate.Use mild conditions for the hydrolysis of the carbamate intermediate to avoid degradation of this compound. Methanol is often used as the solvent for this step.
Low recovery after workup Product loss during aqueous extraction.This compound is a secondary amine and its solubility can be pH-dependent. Adjust the pH of the aqueous phase during workup to minimize product loss.

Data Presentation

Table 1: Comparison of N-Demethylation Methods for Tertiary Amines

Method Reagents Typical Yields (on similar alkaloids) Advantages Disadvantages
Non-classical Polonovski Reaction 1. Oxidizing agent (e.g., m-CPBA) 2. Iron(II) sulfate (FeSO₄·7H₂O)Moderate to HighHigh selectivity for N-demethylation.Can require careful optimization of reaction conditions; removal of iron salts can be challenging.
von Braun Reaction (modified) α-Chloroethyl chloroformate (ACE-Cl), followed by methanolysisGood to HighGenerally high-yielding and applicable to a wide range of tertiary amines.Chloroformate reagents can be toxic and moisture-sensitive.
von Braun Reaction (classical) Cyanogen bromide (CNBr)VariableWell-established method.Cyanogen bromide is highly toxic.

Experimental Protocols

Detailed Methodology for Non-classical Polonovski Reaction

This protocol is a general guideline based on procedures reported for similar alkaloids.

  • N-Oxide Formation:

    • Dissolve Galantamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.

    • Upon completion, the reaction mixture can be washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Galantamine N-oxide.

  • N-Demethylation:

    • Dissolve the crude Galantamine N-oxide in a suitable solvent, such as isopropanol.

    • Add a solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (multiple equivalents) in water to the N-oxide solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solvent is removed under reduced pressure, and the residue is taken up in a mixture of water and an organic solvent (e.g., DCM or ethyl acetate).

    • The pH of the aqueous layer is adjusted to basic (pH 9-10) with a suitable base (e.g., ammonium hydroxide).

    • The aqueous layer is extracted multiple times with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to separate this compound from any unreacted starting material and byproducts.

    • Further purification can be achieved by preparative HPLC or crystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: N-Demethylation cluster_step3 Step 3: Purification start Galantamine oxidation Oxidizing Agent (e.g., m-CPBA) start->oxidation Reaction n_oxide Galantamine N-Oxide oxidation->n_oxide demethylation Iron(II) Sulfate (FeSO4·7H2O) n_oxide->demethylation Reaction crude_product Crude this compound demethylation->crude_product purification Chromatography (Column / HPLC) crude_product->purification final_product Pure this compound purification->final_product troubleshooting_low_yield cluster_analysis Initial Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound analysis Analyze Crude Reaction Mixture (TLC, LC-MS) start->analysis incomplete_rxn Incomplete Reaction analysis->incomplete_rxn High Starting Material side_reactions Side Reactions analysis->side_reactions Multiple Byproducts degradation Product Degradation analysis->degradation Streaking on TLC/ Low Mass Balance purification_loss Purification Loss analysis->purification_loss Good Conversion, Low Isolated Yield optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_conditions side_reactions->optimize_conditions change_reagents Change Reagents or Protecting Groups side_reactions->change_reagents milder_workup Use Milder Workup/ Purification Conditions degradation->milder_workup optimize_purification Optimize Purification Protocol purification_loss->optimize_purification

References

Improving the selectivity of N-Desmethylgalantamine extraction from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of N-Desmethylgalantamine extraction from plant material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Possible Cause Solution
Low overall alkaloid yield after initial extraction. Inefficient cell lysis of the plant material.Ensure the plant material is finely ground to a homogenous powder. Consider pre-treating the powder with a cellulase or pectinase solution to break down cell walls before solvent extraction.
Inappropriate solvent for initial extraction.The choice of solvent is critical. Methanol or ethanol are effective for extracting a broad range of alkaloids. For a more targeted initial extraction, consider a solvent system based on the polarity of this compound.[1]
Insufficient extraction time or temperature.Increase the extraction time and/or temperature. However, be cautious of potential degradation of the target compound at elevated temperatures.
Poor separation of this compound and Galantamine during Liquid-Liquid Extraction (LLE). Incorrect pH of the aqueous phase.The pKa of Galantamine is approximately 8.2, while the pKa of this compound is predicted to be around 9.27.[2] To selectively extract the more basic this compound into the organic phase, adjust the pH of the aqueous solution to be between the two pKa values (e.g., pH 8.5-9.0).
Formation of emulsions.Emulsions can trap your target compound and prevent clean separation. To break emulsions, you can add a small amount of brine (saturated NaCl solution), gently swirl the separatory funnel instead of vigorous shaking, or centrifuge the mixture at low speed.[3]
Incomplete reaction with Di-tert-butyl dicarbonate (Boc Anhydride). Presence of water in the reaction mixture.Boc anhydride is highly sensitive to moisture. Ensure all solvents and the alkaloid extract are anhydrous before starting the reaction.
Incorrect stoichiometry.Use a slight excess of Boc anhydride (1.1-1.5 equivalents) relative to the estimated amount of this compound to drive the reaction to completion.
Suboptimal reaction conditions.The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., 40°C) may be applied. Ensure adequate stirring to maintain a homogenous reaction mixture.
Low recovery of this compound from Solid-Phase Extraction (SPE). Inappropriate sorbent material.For the separation of the Boc-protected this compound (more nonpolar) from the unreacted Galantamine (more polar), a reversed-phase (C18 or C8) sorbent is suitable.
Incorrect conditioning or elution solvents.Ensure the SPE cartridge is properly conditioned with a solvent of similar polarity to the mobile phase (e.g., methanol) and then equilibrated with a weaker solvent (e.g., water). Elute with a solvent strong enough to desorb the Boc-protected this compound (e.g., acetonitrile or a mixture of methanol and ethyl acetate).
Sample overloading.Exceeding the binding capacity of the SPE cartridge will result in the loss of your target compound during the loading step. Use an appropriate amount of crude extract for the size of the SPE cartridge.

Frequently Asked Questions (FAQs)

Q1: What is the key principle behind selectively extracting this compound over Galantamine?

A1: The primary strategy for selective extraction relies on the difference in the amine functional group between the two molecules. This compound is a secondary amine, while Galantamine is a tertiary amine. This difference allows for selective chemical derivatization of this compound, altering its chemical properties and enabling its separation from Galantamine.

Q2: How does pH play a role in the liquid-liquid extraction of these alkaloids?

A2: pH is a critical parameter in the liquid-liquid extraction of alkaloids. By carefully adjusting the pH of the aqueous phase, you can control the protonation state of the amine functional groups. Since this compound and Galantamine have slightly different basicities (pKa values), a specific pH can be chosen to selectively protonate one compound while leaving the other in its free base form, thus allowing for their separation between an aqueous and an organic phase.

Q3: What is the purpose of using Di-tert-butyl dicarbonate (Boc Anhydride) in the extraction process?

A3: Di-tert-butyl dicarbonate selectively reacts with the secondary amine of this compound to form a Boc-protected derivative. This reaction does not occur with the tertiary amine of Galantamine. The addition of the bulky, nonpolar Boc group significantly changes the polarity and chemical reactivity of this compound, making it much easier to separate from the more polar, unreacted Galantamine using techniques like liquid-liquid extraction or solid-phase extraction.

Q4: Can I use other protecting groups besides Boc?

A4: Yes, other protecting groups for secondary amines could potentially be used. However, the Boc group is widely used due to its ease of introduction under mild conditions and its straightforward removal with acid, which is often compatible with the stability of the alkaloid.

Q5: How can I confirm the successful separation and purity of my this compound extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing the composition and purity of your extract. By comparing the retention times and peak areas of your sample to those of pure standards of this compound and Galantamine, you can determine the success of your selective extraction.

Data Presentation

Table 1: Physicochemical Properties of Galantamine and this compound

PropertyGalantamineThis compoundReference
Molar Mass287.35 g/mol 273.33 g/mol
pKa8.2~9.27[2]
Amine TypeTertiarySecondary

Table 2: Representative HPLC Retention Times for Separation Analysis

CompoundRetention Time (minutes)Relative Retention Time (RRT)
This compound9.830.67
Galantamine14.681.00

Note: Retention times are based on a specific RP-HPLC method and may vary depending on the column, mobile phase, and other chromatographic conditions.[4]

Experimental Protocols

Protocol 1: Selective Derivatization of this compound
  • Preparation of Crude Alkaloid Extract:

    • Start with a crude plant extract known to contain both Galantamine and this compound. The extract should be in a dry, aprotic organic solvent such as dichloromethane (DCM) or acetonitrile.

  • Derivatization Reaction:

    • To the crude extract solution, add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc anhydride) relative to the estimated amount of this compound.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of this compound and the formation of a new, less polar product (Boc-protected this compound).

Protocol 2: Selective Liquid-Liquid Extraction based on pKa
  • Initial Acidic Extraction:

    • Dissolve the crude alkaloid extract in a nonpolar organic solvent (e.g., dichloromethane).

    • Extract the organic phase with an acidic aqueous solution (e.g., 1M HCl, pH ~1-2). The alkaloids will be protonated and move into the aqueous phase.

  • Selective pH Adjustment and Extraction:

    • Separate the aqueous phase and carefully adjust the pH to approximately 8.5-9.0 using a base such as sodium carbonate or ammonium hydroxide.

    • At this pH, the less basic Galantamine will be predominantly in its free base form, while the more basic this compound will remain largely protonated.

    • Extract the aqueous phase with a fresh portion of dichloromethane. The Galantamine will preferentially move into the organic phase, leaving the this compound in the aqueous phase.

  • Isolation of this compound:

    • Further increase the pH of the aqueous phase to >10 to deprotonate the this compound.

    • Extract with dichloromethane to isolate the this compound.

Protocol 3: Solid-Phase Extraction (SPE) for Purification
  • Cartridge Selection and Conditioning:

    • Select a reversed-phase SPE cartridge (e.g., C18).

    • Condition the cartridge by passing methanol through it, followed by water.

  • Sample Loading:

    • Dissolve the crude extract (after derivatization or pH-adjusted LLE) in a minimal amount of the mobile phase or a weak solvent.

    • Load the sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

  • Elution:

    • Elute the desired compound (Boc-protected this compound or purified this compound) with a stronger organic solvent such as acetonitrile or a higher percentage of methanol. Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions by HPLC to determine which fractions contain the purified this compound.

Visualizations

experimental_workflow cluster_initial_extraction Initial Alkaloid Extraction cluster_selective_derivatization Method 1: Selective Derivatization cluster_lle Method 2: pH-based Liquid-Liquid Extraction plant_material Dried Plant Material grinding Grinding plant_material->grinding solvent_extraction Solvent Extraction (e.g., Methanol) grinding->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract derivatization Reaction with Boc Anhydride crude_extract->derivatization acidic_extraction Acidic LLE (pH 1-2) crude_extract->acidic_extraction derivatized_mixture Mixture of Boc-NDG & Galantamine derivatization->derivatized_mixture separation1 Chromatographic Separation (e.g., SPE) derivatized_mixture->separation1 purified_boc_ndg Purified Boc-NDG separation1->purified_boc_ndg deprotection Boc Deprotection (Acid Treatment) purified_boc_ndg->deprotection purified_ndg1 Purified this compound deprotection->purified_ndg1 aqueous_phase1 Aqueous Phase (Protonated Alkaloids) acidic_extraction->aqueous_phase1 ph_adjustment Adjust pH to 8.5-9.0 aqueous_phase1->ph_adjustment selective_extraction Organic Extraction ph_adjustment->selective_extraction organic_phase Organic Phase (Galantamine) selective_extraction->organic_phase aqueous_phase2 Aqueous Phase (this compound) selective_extraction->aqueous_phase2 purified_ndg2 Purified this compound aqueous_phase2->purified_ndg2

Caption: Experimental workflows for improving the selectivity of this compound extraction.

logical_relationship start Crude Extract (Galantamine & this compound) secondary_amine This compound (Secondary Amine) start->secondary_amine tertiary_amine Galantamine (Tertiary Amine) start->tertiary_amine boc_anhydride Di-tert-butyl dicarbonate (Boc Anhydride) secondary_amine->boc_anhydride Reacts tertiary_amine->boc_anhydride No Reaction boc_protected Boc-N-Desmethylgalantamine (Nonpolar, Uncharged) boc_anhydride->boc_protected no_reaction Galantamine (Unchanged, Polar) boc_anhydride->no_reaction separation Separation (LLE or SPE) boc_protected->separation no_reaction->separation final_ndg Pure this compound separation->final_ndg Isolate

Caption: Logical relationship of selective derivatization for this compound separation.

References

Resolving peak tailing in N-Desmethylgalantamine HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of N-Desmethylgalantamine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] This is problematic as it can lead to reduced resolution between adjacent peaks, decreased sensitivity, and inaccuracies in peak integration and quantification.[2] For basic compounds like this compound, which contains an amine group, peak tailing is a common issue.[2][3]

Q2: What is the primary cause of peak tailing for this compound?

A2: The most frequent cause of peak tailing for basic compounds like this compound is the secondary interaction between the positively charged amine group of the analyte and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] These interactions introduce an alternative retention mechanism that broadens and distorts the peak shape.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds. At a mid-range pH, residual silanol groups on the silica-based stationary phase are ionized (negatively charged), and the amine group of this compound is protonated (positively charged), leading to strong secondary ionic interactions that cause peak tailing. By adjusting the pH, these interactions can be minimized.

Q4: Can the choice of HPLC column affect peak tailing?

A4: Yes, the column chemistry plays a significant role. Modern, high-purity silica columns with end-capping significantly reduce the number of accessible silanol groups, thereby minimizing tailing for basic compounds. Using columns specifically designed for the analysis of basic compounds, such as those with a deactivated surface or alternative stationary phases (e.g., polymer-based or hybrid silica), can also provide more symmetrical peaks.

Troubleshooting Guide for Peak Tailing

Issue: My this compound peak is showing significant tailing.

Below is a systematic approach to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_system System Check cluster_sample Sample Preparation Review start Peak Tailing Observed for This compound check_method Review HPLC Method Parameters start->check_method mobile_phase Step 1: Optimize Mobile Phase check_method->mobile_phase column_eval Step 2: Evaluate HPLC Column mobile_phase->column_eval If tailing persists resolved Peak Shape Improved mobile_phase->resolved system_check Step 3: Check HPLC System column_eval->system_check If tailing persists column_eval->resolved sample_prep Step 4: Review Sample Preparation system_check->sample_prep If tailing persists system_check->resolved sample_prep->resolved adjust_ph Adjust Mobile Phase pH (Low or High) add_modifier Add Competing Base (e.g., TEA) adjust_ph->add_modifier If tailing persists check_age Check Column Age/Performance use_endcapped Use End-Capped or High-Purity Silica Column check_age->use_endcapped consider_alt Consider Alternative Stationary Phase use_endcapped->consider_alt dead_volume Minimize Extra-Column Dead Volume check_leaks Check for Leaks and Proper Connections dead_volume->check_leaks check_overload Check for Column Overload (Dilute Sample) solvent_mismatch Ensure Sample Solvent Matches Mobile Phase check_overload->solvent_mismatch

Caption: Troubleshooting workflow for resolving HPLC peak tailing.

Step 1: Mobile Phase Optimization

Q: How can I adjust the mobile phase pH to improve peak shape?

A: Adjusting the mobile phase pH is often the most effective first step.

  • Low pH (e.g., < 3): At a low pH, the residual silanol groups on the silica surface are protonated (neutral), which minimizes their ionic interaction with the protonated this compound. This is a common and effective strategy.

  • High pH (e.g., > 8): At a high pH, this compound will be in its neutral (free base) form, which also minimizes ionic interactions with the now negatively charged silanol groups. This approach requires a pH-stable HPLC column.

Q: What mobile phase additives can be used to reduce peak tailing?

A: Mobile phase additives, also known as competing bases or silanol blockers, can significantly improve peak shape. Triethylamine (TEA) is a commonly used additive that competes with the analyte for the active silanol sites on the stationary phase, thereby reducing the secondary interactions that cause tailing.

ParameterRecommended Range/ValueRationale
Mobile Phase pH (Low) 2.5 - 3.0Protonates silanol groups, minimizing secondary interactions.
Mobile Phase pH (High) > 8.0Neutralizes the basic analyte, minimizing secondary interactions. Requires a pH-stable column.
Triethylamine (TEA) Conc. 0.05% - 0.5% (v/v)Acts as a competing base to block active silanol sites. A good starting point is often 0.1%.
Buffer Concentration 10 - 50 mMMaintains a stable pH and can help mask residual silanol interactions.
Step 2: Evaluate the HPLC Column

Q: My peak tailing persists even after mobile phase optimization. What should I check next?

A: If mobile phase adjustments do not resolve the issue, evaluate the column itself.

  • Column Age and Performance: Over time, columns can degrade, leading to poor peak shapes. If the column is old or has been used extensively with aggressive mobile phases, consider replacing it.

  • Column Chemistry: Ensure you are using a high-quality, end-capped column from a reputable manufacturer. For persistent issues, consider a column with a different stationary phase that is less prone to silanol interactions.

  • Column Contamination: Contaminants from previous analyses can accumulate on the column frit or packing material. A proper column wash procedure may resolve this.

Step 3: Check the HPLC System

Q: What if all peaks in my chromatogram are tailing?

A: If all peaks exhibit tailing, it may indicate a system-wide issue.

  • Extra-Column Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a narrow internal diameter and ensure all fittings are secure.

  • Column Bed Deformation: A void at the column inlet or channels in the packing bed can lead to poor peak shape. This can sometimes be addressed by reversing and flushing the column (check manufacturer's instructions first) or by replacing the column.

Step 4: Review Sample Preparation

Q: Could my sample be the cause of the peak tailing?

A: Yes, sample-related issues can contribute to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing. Try diluting your sample or reducing the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.

Methodology:

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components buffered at different pH values. For example, prepare solutions at pH 2.5, 3.0, 3.5, 7.5, 8.0, and 8.5. A common starting point for low pH is 0.1% formic acid or phosphoric acid in water. For high pH, ammonium hydroxide or a suitable buffer can be used.

  • Equilibrate the Column: Begin with the lowest pH mobile phase. Flush the column with the prepared mobile phase (mixed with the organic solvent at your desired composition) until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Increase pH: Sequentially increase the pH of the mobile phase, ensuring the column is fully equilibrated at each new pH before injecting the standard.

  • Analyze Data: Compare the peak shapes obtained at each pH. Calculate the tailing factor or asymmetry factor at each pH to identify the optimal condition for your analysis.

Protocol 2: Using a Mobile Phase Additive (Triethylamine)

Objective: To evaluate the effect of TEA concentration on the peak shape of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a 1% (v/v) stock solution of TEA in your mobile phase's organic solvent (e.g., acetonitrile or methanol).

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying concentrations of TEA, for example, 0% (control), 0.05%, 0.1%, 0.2%, and 0.5% (v/v).

  • Equilibrate the Column: Start with the mobile phase containing 0% TEA and equilibrate the column.

  • Inject Standard: Inject a standard solution of this compound.

  • Increase TEA Concentration: Sequentially increase the concentration of TEA in the mobile phase, allowing for equilibration at each step, and inject the standard.

  • Analyze Data: Compare the peak shapes and tailing factors at each TEA concentration to determine the optimal level. Be aware that high concentrations of TEA can sometimes affect retention times and may suppress the signal if using a mass spectrometer (MS) detector.

Example HPLC Method for Galantamine and its Impurities (including this compound)

The following method is adapted from a published study on the analysis of galantamine and its related substances. It can serve as a starting point for your analysis.

ParameterCondition
Column Octadecylsilane (C18), 150 mm x 4.6 mm, 3 µm
Mobile Phase A Buffer (e.g., potassium phosphate) and Acetonitrile (97:3 v/v)
Mobile Phase B Buffer and Acetonitrile (25:75 v/v)
Gradient Elution A gradient program should be used to achieve optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Buffer and Methanol (40:60 v/v)

To specifically address peak tailing for this compound within this method, you could apply the troubleshooting steps outlined above, such as adjusting the pH of the buffer in Mobile Phase A or adding a small amount of a competing base.

References

Minimizing matrix effects in LC-MS/MS quantification of N-Desmethylgalantamine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS quantification of N-Desmethylgalantamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor sensitivity and reproducibility in the LC-MS/MS analysis of this compound?

A1: The most common issue is the presence of matrix effects, particularly ion suppression, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1] These interfering substances can compete with this compound for ionization in the mass spectrometer's source, leading to a decreased and variable signal.

Q2: How can I minimize matrix effects for this compound analysis?

A2: A multi-pronged approach is recommended:

  • Efficient Sample Preparation: Employ a robust sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a significant portion of matrix components.[2]

  • Chromatographic Separation: Optimize the HPLC or UHPLC method to achieve baseline separation of this compound from interfering matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An ideal SIL-IS, such as this compound-d3, will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[3][4]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

A3: Yes, this compound-d3 is available from commercial suppliers and is the recommended internal standard for quantitative bioanalysis.[5]

Q4: What are the typical validation parameters I should assess for a bioanalytical method for this compound?

A4: According to regulatory guidelines (e.g., FDA and EMA), a full validation should include selectivity, specificity, matrix effect, calibration curve range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS quantification of this compound.

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Inefficient Extraction Recovery 1. Optimize LLE/SPE Protocol: Re-evaluate the extraction solvent, pH, and mixing/elution steps. Ensure the pH of the aqueous phase is adjusted to optimize the extraction of this compound. 2. Check for Analyte Degradation: Assess the stability of this compound under the extraction and storage conditions.
Severe Ion Suppression 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to LLE or SPE). 2. Modify Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to separate the analyte from the suppression zone. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Incorrect MS/MS Parameters 1. Optimize MRM Transitions: Infuse a standard solution of this compound to confirm and optimize the precursor and product ion masses and collision energy. 2. Check Ion Source Settings: Ensure the electrospray voltage, gas flows, and temperature are appropriate for the analyte and flow rate.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Implement a SIL-IS: If not already in use, incorporate this compound-d3 as the internal standard. This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Evaluate Different Lots of Matrix: During validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.
Inconsistent Sample Preparation 1. Automate Extraction: If possible, use an automated liquid handler for LLE or SPE to improve precision. 2. Ensure Complete Solvent Evaporation and Reconstitution: Inconsistent volumes during these steps can lead to significant variability.
Carryover 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the needle and injection port between samples. 2. Inject Blank Samples: Strategically place blank injections after high-concentration samples in the analytical run to assess for carryover.
Issue 3: Inaccurate Results (Poor Accuracy)
Possible Cause Troubleshooting Step
Matrix Effects Affecting Calibration 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to mimic the matrix environment. 2. Verify Internal Standard Performance: Ensure the SIL-IS response is stable across the calibration curve and in patient samples.
Analyte or IS Instability 1. Perform Stability Experiments: Validate the stability of this compound and the internal standard in the biological matrix under relevant storage conditions (freeze-thaw, bench-top, long-term). 2. Use Freshly Prepared Stock and Working Solutions: Avoid using old or improperly stored solutions.
Interference from Metabolites 1. Check for Cross-Talk: Ensure that the MRM transitions for this compound and any potential metabolites (like the parent drug, galantamine) are specific and do not have overlapping signals.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound-d3 in methanol).

    • Vortex briefly to mix.

    • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 600 µL of the extraction solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for your specific instrument.

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A gradient starting with a low percentage of organic phase and ramping up is typically used to separate the analyte from early-eluting matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: To be optimized, but expect a precursor ion [M+H]+

    • This compound-d3: To be optimized, but expect a precursor ion [M+H]+ with a +3 Da shift from the unlabeled analyte

Quantitative Data Summary

The following tables summarize typical validation results for a robust LC-MS/MS method for this compound. These values are for illustrative purposes and actual results may vary.

Table 1: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Mean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
This compoundLow QC85.24.192.56.3
High QC87.13.594.15.8
This compound-d3-86.53.893.36.1

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
This compoundLLOQ6.88.2105.4103.9
Low QC4.55.1102.1101.5
Mid QC3.14.398.799.2
High QC2.83.999.5100.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS (this compound-d3) plasma->add_is basify Basify (0.1M NaOH) add_is->basify add_solvent Add Extraction Solvent basify->add_solvent vortex Vortex & Centrifuge add_solvent->vortex transfer Transfer Organic Layer vortex->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Problem Encountered low_signal Low/No Signal? start->low_signal high_variability High Variability? low_signal->high_variability No check_recovery Optimize Extraction Check Degradation low_signal->check_recovery Yes check_suppression Improve Cleanup Modify LC Dilute Sample low_signal->check_suppression check_ms Optimize MRM Check Ion Source low_signal->check_ms inaccurate Inaccurate Results? high_variability->inaccurate No use_sil_is Implement SIL-IS Evaluate Matrix Lots high_variability->use_sil_is Yes check_prep_consistency Automate Extraction Check Evaporation high_variability->check_prep_consistency check_carryover Optimize Wash Inject Blanks high_variability->check_carryover use_matrix_matched Use Matrix-Matched Calibrants inaccurate->use_matrix_matched Yes check_stability Perform Stability Tests inaccurate->check_stability check_interference Check Metabolite Cross-Talk inaccurate->check_interference end Consult Instrument Manual Contact Support inaccurate->end No

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Technical Support Center: Chromatographic Separation of Galantamine and N-Desmethylgalantamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation between galantamine and its primary metabolite, N-Desmethylgalantamine, during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate galantamine and this compound?

A1: The primary challenge lies in their structural similarity. This compound is the N-demethylated metabolite of galantamine, meaning it differs by only a single methyl group. This results in very similar physicochemical properties, such as polarity and pKa, making them difficult to resolve using standard chromatographic techniques. Both are basic compounds, and their retention behavior is highly sensitive to mobile phase pH.

Q2: What are the key physicochemical differences between galantamine and this compound that can be exploited for separation?

A2: The key differences to leverage are in their hydrophobicity and basicity. Galantamine is slightly more hydrophobic (higher logP) than this compound due to the presence of the N-methyl group. While both have a basic tertiary amine, their pKa values, though close, may differ slightly, allowing for manipulation of their ionization state with pH to achieve differential retention.[1][2][3]

Q3: What type of HPLC column is most suitable for this separation?

A3: A high-purity silica-based, end-capped C18 column is a good starting point for reversed-phase separation. For challenging separations, a phenyl-hexyl or a polar-embedded phase column can offer alternative selectivity. The choice of stationary phase can significantly impact the resolution by introducing different interaction mechanisms, such as π-π interactions with a phenyl column.[4]

Q4: Is gradient or isocratic elution better for separating galantamine and this compound?

A4: For method development and troubleshooting, a shallow gradient is often advantageous as it can help to resolve closely eluting peaks.[5] Once optimal conditions are identified, an isocratic method may be sufficient and more robust for routine analysis, provided it yields adequate resolution.

Troubleshooting Guide: Poor Separation

Issue: Co-elution or Poor Resolution of Galantamine and this compound Peaks

Initial Checks:

  • System Suitability: Ensure your HPLC system passes system suitability tests, including theoretical plates, tailing factor, and repeatability.

  • Column Health: A contaminated or old column can lead to poor peak shape and resolution. Flush the column with a strong solvent or replace it if necessary.

Troubleshooting Steps:

1. Mobile Phase pH Adjustment

  • Question: My peaks are broad and not well-separated. How can I improve this by changing the mobile phase pH?

  • Answer: Since both galantamine and this compound are basic compounds, the mobile phase pH is a critical parameter for controlling their retention and selectivity. The goal is to work at a pH that is at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic state (either fully protonated or fully deprotonated).

    • Low pH (pH 2.5-3.5): At this pH, both the tertiary amine of galantamine and the secondary amine of this compound will be fully protonated. This can improve peak shape by minimizing interactions with residual silanols on the stationary phase. Small adjustments within this pH range can subtly alter the ionization and, therefore, the retention of each compound, potentially improving resolution.

    • Mid-range pH (pH 4-6): Operating in this range is generally not recommended as it may be close to the pKa of the analytes, leading to peak splitting or broadening.

    • High pH (pH 9-10.5): At a pH above their pKa values (around 9.27 for this compound), both compounds will be in their neutral, un-ionized form. This will increase their retention on a reversed-phase column and can significantly change the selectivity, potentially leading to better separation. Ensure your column is stable at high pH.

2. Optimization of Organic Modifier

  • Question: I have adjusted the pH, but the resolution is still not satisfactory. What should I try next?

  • Answer: The type and concentration of the organic modifier in the mobile phase can be adjusted to improve separation.

    • Change Organic Modifier Type: If you are using acetonitrile, try switching to methanol, or vice versa. Acetonitrile and methanol have different selectivities and can alter the elution order or spacing of your peaks.

    • Adjust Organic Modifier Concentration (Isocratic): If the peaks are eluting too early with poor separation, decrease the percentage of the organic modifier. This will increase the retention times of both compounds, providing more opportunity for separation. If the peaks are broad and elute late, a slight increase in the organic modifier concentration can sharpen the peaks.

    • Modify the Gradient Slope (Gradient): If you are using a gradient, make it shallower. A slower increase in the organic modifier concentration over time can effectively separate closely eluting compounds.

3. Stationary Phase Selection

  • Question: I have optimized the mobile phase, but the peaks are still co-eluting. Could the column be the issue?

  • Answer: Yes, the stationary phase chemistry plays a crucial role in selectivity. If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase.

    • Phenyl-Hexyl Column: This type of column can provide alternative selectivity through π-π interactions with the aromatic rings in galantamine and this compound.

    • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with basic compounds and improve peak shape.

    • Smaller Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) will increase column efficiency and can lead to sharper peaks and better resolution.

4. Temperature Adjustment

  • Question: Can changing the column temperature improve my separation?

  • Answer: Yes, adjusting the column temperature can influence the separation.

    • Increase Temperature: Increasing the temperature (e.g., from 30°C to 40°C or 50°C) can decrease the mobile phase viscosity, which can lead to sharper peaks and sometimes improved resolution. However, it can also decrease retention times.

    • Decrease Temperature: Lowering the temperature will increase retention and may enhance selectivity in some cases. It is important to experiment to find the optimal temperature for your specific method.

Data Presentation

Table 1: Physicochemical Properties of Galantamine and this compound

PropertyGalantamineThis compoundReference(s)
Molecular FormulaC₁₇H₂₁NO₃C₁₆H₁₉NO₃
Molecular Weight287.35 g/mol 273.33 g/mol
pKa (Strongest Basic)~8.2 - 9.0 (estimated)9.27
logP1.80.78 - 0.95

Table 2: Example HPLC Method Parameters for Separation of Galantamine and its Impurities

ParameterCondition 1Condition 2Reference(s)
Column YMC Pack pro C18 (150 x 4.6 mm, 3 µm)Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm)
Mobile Phase A Buffer (Potassium Phosphate)Phosphate Buffer
Mobile Phase B AcetonitrileAcetonitrile
Elution GradientIsocratic (75:25 Buffer:ACN)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 230 nm230 nm
Column Temp. 35°CAmbient

Experimental Protocols

Representative RP-HPLC Method for the Separation of Galantamine and this compound

This protocol is a generalized starting point based on common practices for separating galantamine and its impurities. Optimization will likely be required.

1. Materials and Reagents:

  • Galantamine and this compound reference standards

  • HPLC grade acetonitrile and methanol

  • Potassium phosphate monobasic and dibasic (or other suitable buffer salts)

  • Orthophosphoric acid or potassium hydroxide for pH adjustment

  • HPLC grade water

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer and an organic modifier. For example:

    • Buffer (A): 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Organic Modifier (B): Acetonitrile.

  • Elution Program: Start with a shallow gradient, for example:

    Time (min) %A %B
    0 95 5
    20 70 30
    25 70 30
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm or 288 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare stock solutions of galantamine and this compound in a suitable diluent (e.g., methanol or mobile phase).

  • Prepare working solutions by diluting the stock solutions to the desired concentration with the initial mobile phase composition.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Workflow start_node Poor Separation of Galantamine and This compound process_node_1 1. Adjust Mobile Phase pH (e.g., pH 2.5-3.5 or 9-10.5) start_node->process_node_1 Start Troubleshooting process_node process_node decision_node decision_node end_node Adequate Resolution sub_process_node sub_process_node sub_process_node_1_1 Low pH (protonated) or High pH (neutral) process_node_1->sub_process_node_1_1 Options decision_node_1 Resolution Improved? sub_process_node_1_1->decision_node_1 decision_node_1->end_node Yes process_node_2 2. Optimize Organic Modifier decision_node_1->process_node_2 No sub_process_node_2_1 Change Solvent (ACN vs. MeOH) Adjust % Organic Make Gradient Shallower process_node_2->sub_process_node_2_1 Strategies decision_node_2 Resolution Improved? sub_process_node_2_1->decision_node_2 decision_node_2->end_node Yes process_node_3 3. Change Stationary Phase decision_node_2->process_node_3 No sub_process_node_3_1 Phenyl-Hexyl Polar-Embedded Smaller Particle Size process_node_3->sub_process_node_3_1 Options decision_node_3 Resolution Improved? sub_process_node_3_1->decision_node_3 decision_node_3->end_node Yes process_node_4 4. Adjust Temperature decision_node_3->process_node_4 No decision_node_4 Resolution Improved? process_node_4->decision_node_4 decision_node_4->end_node Yes process_node_5 Consult further expert support decision_node_4->process_node_5 No Chemical_Structures cluster_galantamine Galantamine cluster_ndesmethyl This compound galantamine_img galantamine_label C₁₇H₂₁NO₃ logP: 1.8 ndesmethyl_img ndesmethyl_label C₁₆H₁₉NO₃ logP: 0.78-0.95

References

Identifying and removing impurities in N-Desmethylgalantamine samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from N-Desmethylgalantamine samples. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities include:

  • Process-Related Impurities:

    • Residual Galantamine: If the synthesis involves the demethylation of galantamine, incomplete reaction can leave residual starting material.

    • Narwedine: A common precursor in galantamine synthesis.[1][2]

    • Epigalantamine: A stereoisomer of galantamine that can also be present.[1][2]

    • Dihydrogalantamine: A reduction byproduct.[1]

    • Other Synthesis Byproducts: Depending on the specific synthetic pathway, other related alkaloids or reagents may be present.

  • Degradation-Related Impurities:

    • N-Nitroso this compound: Can form in the presence of nitrosating agents.

    • Oxidation Products: The phenolic hydroxyl group and the tertiary amine in the parent galantamine structure are susceptible to oxidation. While this compound has a secondary amine, similar oxidative degradation can be expected.

Q2: Which analytical techniques are best for identifying impurities in my this compound sample?

A2: A multi-technique approach is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of this compound and detecting most impurities. A validated reverse-phase HPLC method is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the main component and for identifying impurities, especially when they are present in significant amounts.

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a purification process and for a preliminary assessment of purity.

Q3: My this compound sample shows low purity after synthesis. What is the first purification step I should try?

A3: For an initial purification of a crude this compound sample, column chromatography is often the most effective technique to remove a wide range of impurities with different polarities.

Q4: I am having trouble separating this compound from residual Galantamine. What should I do?

A4: The polarity difference between this compound (a secondary amine) and Galantamine (a tertiary amine) is small, which can make chromatographic separation challenging. Here are some strategies:

  • Optimize Chromatographic Conditions:

    • Use a high-resolution HPLC or flash chromatography column.

    • Employ a shallow elution gradient to improve separation.

    • Screen different solvent systems. A buffered mobile phase might improve peak shape and resolution.

  • Chemical Derivatization: In some cases, selectively derivatizing one of the compounds can significantly alter its polarity, making separation easier. However, this adds extra steps to the process.

  • Recrystallization: If a suitable solvent system can be found, fractional crystallization may be effective.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of this compound and impurities.Inappropriate solvent system.Screen different solvent systems with varying polarities. Consider adding a small amount of a modifier like triethylamine for basic compounds.
Overloading of the column.Reduce the amount of sample loaded onto the column.
Incorrect stationary phase.If using normal phase silica, consider reverse-phase chromatography or a different type of stationary phase like alumina.
Tailing peaks.Interaction of the amine with acidic silica gel.Add a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase.
Column degradation.Use a fresh column or regenerate the existing one according to the manufacturer's instructions.
Issue 2: Low Yield or No Crystals During Recrystallization
Symptom Possible Cause Suggested Solution
Oiling out instead of crystallization.The compound is not sufficiently pure.First, purify the sample by column chromatography to remove impurities that may be inhibiting crystallization.
The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent.Screen a variety of solvents or solvent mixtures. An ideal solvent will dissolve the compound when hot but not when cold.
No crystal formation.Solution is not supersaturated.Concentrate the solution by slowly evaporating some of the solvent.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low recovery of purified product.The compound has significant solubility in the cold solvent.Minimize the amount of solvent used for recrystallization. Ensure the solution is thoroughly cooled before filtration.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for the analysis of this compound. Method optimization may be required.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH adjusted).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where this compound and its likely impurities have good absorbance (e.g., 230 nm and 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run a blank (mobile phase), a standard of pure this compound, and the sample. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good starting point for this compound on silica is a mixture of dichloromethane and methanol with a small amount of triethylamine (e.g., 95:5:0.1 v/v/v). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.

  • Packing and Elution: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Load the sample and begin elution, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: Test the solubility of the impure this compound in small amounts of various solvents at room temperature and upon heating. Good solvents to try include ethanol, methanol, isopropanol, acetonitrile, and mixtures with water.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification crude_product Crude this compound purity_check Purity Assessment (HPLC, LC-MS) crude_product->purity_check column_chromatography Column Chromatography purity_check->column_chromatography If purity is low recrystallization Recrystallization column_chromatography->recrystallization For further purification pure_product Pure this compound column_chromatography->pure_product If sufficiently pure recrystallization->pure_product

References

Technical Support Center: Optimizing Mobile Phase for N-Desmethylgalantamine Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of N-Desmethylgalantamine, a primary metabolite and impurity of Galantamine. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during method development and routine analysis.

Frequently Asked questions (FAQs)

Q1: What is a suitable starting mobile phase for the separation of this compound and Galantamine by reverse-phase HPLC?

A1: A good starting point for separating this compound and Galantamine is a mobile phase consisting of a phosphate buffer and acetonitrile. Given that both are basic compounds, controlling the pH is critical for achieving resolution. A mobile phase of 20-30% acetonitrile in a 25-50 mM potassium phosphate buffer with a pH between 6.0 and 7.5 is recommended as an initial condition.

Q2: Which type of HPLC column is recommended for this separation?

A2: A C18 column is the most commonly used stationary phase for the analysis of Galantamine and its impurities, including this compound.[1] Look for a modern, high-purity silica column (Type B) with end-capping to minimize peak tailing, which is a common issue with basic compounds.[2] A typical column dimension would be 4.6 mm x 150 mm with a 3 or 5 µm particle size.

Q3: What is the typical elution order of Galantamine and this compound in reverse-phase HPLC?

A3: In reverse-phase chromatography, this compound is generally less retained and will elute before Galantamine. This is because the primary amine in this compound is more polar than the tertiary amine in Galantamine, leading to a weaker interaction with the non-polar stationary phase.

Q4: Why is my this compound peak tailing?

A4: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC.[3] The primary cause is the interaction between the positively charged analyte and negatively charged silanol groups on the silica surface of the column.[2] To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3.0) can protonate the silanol groups, reducing the unwanted interaction.

  • Competing Base: Adding a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups.

  • Column Choice: Using a highly deactivated, end-capped column will reduce the number of available silanol groups.

Q5: How can I improve the resolution between this compound and Galantamine?

A5: Optimizing the mobile phase is key to improving resolution.

  • Mobile Phase pH: Adjusting the pH can alter the selectivity. Since the pKa of Galantamine is around 8.2-8.6 and this compound is around 9.3, small changes in pH in the range of 7-9 can significantly impact their ionization and retention, thus improving separation.

  • Organic Modifier Concentration: Decreasing the percentage of acetonitrile will generally increase the retention time of both compounds and can improve resolution, although it will also increase the analysis time.

  • Gradient Elution: If an isocratic method does not provide adequate resolution, a shallow gradient of the organic modifier can be employed to better separate the two compounds.

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and Galantamine
Probable Cause Recommended Solution
Inappropriate Mobile Phase pH Adjust the mobile phase pH to a value that maximizes the difference in the ionization state of the two compounds. A pH between 7.0 and 8.0 is a good range to explore.
Incorrect Organic Modifier Concentration Decrease the percentage of acetonitrile in the mobile phase in small increments (e.g., 2-5%) to increase retention and improve separation.
Column Inefficiency Ensure the column is not old or contaminated. If necessary, wash the column with a strong solvent or replace it.
Inadequate Method If isocratic elution is insufficient, develop a shallow gradient elution method.
Problem 2: Excessive Peak Tailing of this compound
Probable Cause Recommended Solution
Secondary Interactions with Silanol Groups Lower the mobile phase pH to below 4 to protonate the silanol groups.
Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask the active silanol sites.
Increase the buffer concentration of the mobile phase to 25-50 mM.
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Column Use a modern, high-purity, end-capped C18 column designed for the analysis of basic compounds.

Data Presentation

The following tables illustrate the expected impact of mobile phase parameters on the retention and resolution of this compound and Galantamine.

Table 1: Effect of Mobile Phase pH on Retention Time and Resolution

Mobile Phase pHRetention Time (min) - this compoundRetention Time (min) - GalantamineResolution (Rs)
6.54.25.01.8
7.04.85.92.2
7.55.57.02.5

Note: Data are illustrative and will vary based on the specific column and other chromatographic conditions.

Table 2: Effect of Acetonitrile Concentration on Retention Time and Resolution

Acetonitrile (%)Retention Time (min) - this compoundRetention Time (min) - GalantamineResolution (Rs)
353.54.11.5
304.85.92.2
256.58.22.8

Note: Data are illustrative and will vary based on the specific column and other chromatographic conditions.

Experimental Protocols

Recommended HPLC Method for the Analysis of this compound and Galantamine

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 25 mM Potassium Phosphate, pH 7.4

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 97% A, 3% B

    • 2-15 min: Linear gradient to 75% A, 25% B

    • 15-20 min: 75% A, 25% B

    • 20-22 min: Return to initial conditions

    • 22-30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A / Methanol (40:60 v/v)

Visualizations

TroubleshootingWorkflow start Problem Observed: Poor Resolution or Peak Tailing check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue: Check for leaks, blockages, extra-column volume. check_all_peaks->system_issue Yes specific_peaks Chemical Interaction Issue: Focus on mobile phase and column chemistry. check_all_peaks->specific_peaks No end Problem Resolved system_issue->end adjust_pH Adjust Mobile Phase pH (e.g., pH 3 for tailing, pH 7-8 for resolution) specific_peaks->adjust_pH adjust_organic Adjust Organic Modifier % (Decrease for better resolution) adjust_pH->adjust_organic check_column Evaluate Column Health (Wash or replace if necessary) adjust_organic->check_column check_column->end MobilePhaseOptimization cluster_params Mobile Phase Parameters cluster_effects Chromatographic Effects pH Mobile Phase pH Retention Analyte Retention pH->Retention Affects ionization Selectivity Selectivity (α) pH->Selectivity Differential ionization PeakShape Peak Shape pH->PeakShape Impacts silanol interactions Organic Organic Modifier % Organic->Retention Controls elution strength Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution PeakShape->Resolution

References

Validation & Comparative

Potency Under the Microscope: A Comparative Analysis of N-Desmethylgalantamine and O-desmethylgalantamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative potency of two key galantamine metabolites, supported by experimental data and protocols.

Galantamine, a widely recognized acetylcholinesterase (AChE) inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs), undergoes metabolism to produce several derivatives, including N-Desmethylgalantamine and O-desmethylgalantamine. Understanding the biological activity of these metabolites is crucial for a comprehensive grasp of galantamine's overall pharmacological profile. This guide provides a comparative analysis of the potency of this compound and O-desmethylgalantamine, focusing on their primary mechanisms of action: acetylcholinesterase inhibition and nicotinic acetylcholine receptor modulation.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The primary mechanism of action for galantamine and its metabolites is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency.

CompoundTargetIC50 (µM)Source
This compound Acetylcholinesterase (AChE)0.23[1]
O-desmethylgalantamine Erythrocyte AChE0.12[2]
Brain AChE0.5[2]

Based on the available data, O-desmethylgalantamine exhibits a slightly higher potency for erythrocyte acetylcholinesterase compared to this compound. However, for brain acetylcholinesterase, this compound appears to be more potent than O-desmethylgalantamine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and O-desmethylgalantamine potency.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The determination of IC50 values for AChE inhibition is commonly performed using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be detected spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound and O-desmethylgalantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds, ATCI, and DTNB in appropriate solvents. The final concentration of the solvent should not affect enzyme activity.

  • Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Addition: Add various concentrations of the test compounds (this compound or O-desmethylgalantamine) to the wells. A control well with no inhibitor is also prepared.

  • Pre-incubation: The plate is typically pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, ATCI, to all wells.

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Modulation Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

To assess the modulatory effects of compounds on nAChRs, the two-electrode voltage clamp technique using Xenopus laevis oocytes expressing specific nAChR subtypes is a standard method.

Principle: This electrophysiological technique allows for the measurement of ion currents flowing through the nAChR channels in response to the application of an agonist, such as acetylcholine (ACh). The oocyte membrane potential is clamped at a fixed value, and the current required to maintain this potential is recorded. Modulators can either enhance (positive allosteric modulators) or inhibit (negative allosteric modulators or channel blockers) the agonist-induced current.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired nAChR subunits (e.g., α7, α4β2)

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., Barth's solution)

  • Acetylcholine (ACh)

  • Test compounds (this compound and O-desmethylgalantamine)

Procedure:

  • Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer. The oocytes are then injected with the cRNA encoding the specific nAChR subunits and incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with the recording solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Agonist Application: A baseline current is established, and then ACh at a specific concentration (e.g., its EC20, the concentration that elicits 20% of the maximal response) is applied to the oocyte, and the resulting inward current is recorded.

  • Modulator Application: The test compound is co-applied with the agonist. An increase in the current amplitude in the presence of the test compound indicates positive allosteric modulation, while a decrease suggests inhibition.

  • Data Analysis: The peak amplitude of the agonist-induced current is measured in the absence and presence of different concentrations of the test compound. For positive modulators, the potentiation is calculated as a percentage increase over the control agonist response, and an EC50 for potentiation can be determined. For inhibitors, the percentage of inhibition is calculated, and an IC50 can be determined.

Mandatory Visualization

Experimental_Workflow cluster_AChE Acetylcholinesterase (AChE) Inhibition Assay cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Modulation Assay cluster_comp Comparative Analysis A1 Prepare Reagents (AChE, ATCI, DTNB, Buffers) A2 Dispense Reagents and Test Compounds (this compound or O-desmethylgalantamine) in 96-well plate A1->A2 A3 Pre-incubate A2->A3 A4 Initiate Reaction with ATCI A3->A4 A5 Measure Absorbance at 412 nm (Kinetic) A4->A5 A6 Calculate % Inhibition and Determine IC50 A5->A6 Comp Compare Potency (IC50, EC50/Ki) A6->Comp N1 Prepare Xenopus Oocytes and Inject nAChR cRNA N2 Mount Oocyte in Two-Electrode Voltage Clamp N1->N2 N3 Apply Acetylcholine (ACh) (e.g., EC20 concentration) N2->N3 N4 Co-apply ACh and Test Compound N3->N4 N5 Record Ion Current N4->N5 N6 Analyze Current Modulation (Potentiation or Inhibition) N5->N6 N6->Comp

Caption: Workflow for comparing the potency of this compound and O-desmethylgalantamine.

References

A Head-to-Head Comparison of N-Desmethylgalantamine and Donepezil for Cholinergic System Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of N-Desmethylgalantamine and Donepezil, two prominent acetylcholinesterase (AChE) inhibitors with additional modulatory effects on the cholinergic system. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Both this compound, an active metabolite of galantamine, and Donepezil are potent inhibitors of acetylcholinesterase, the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, both compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease.

Beyond their shared primary mechanism, a key differentiator lies in their interaction with nicotinic acetylcholine receptors (nAChRs). This compound has been shown to inhibit α7 nAChRs, while Donepezil exhibits a more complex profile as a non-competitive antagonist and allosteric modulator at various nAChR subtypes, including α4β2 and α7. These distinct interactions with nAChRs may contribute to different pharmacological profiles and therapeutic outcomes.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and Donepezil based on available experimental data.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundIC50 (AChE)Source Organism/EnzymeInhibition Type
This compound0.23 µM[1]Not SpecifiedNot Specified
2.76 µM[2]Electrophorus electricus (EeAChE)Not Specified
Donepezil6.7 nM[3]Not SpecifiedReversible, Mixed Competitive/Non-competitive[4]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Modulation

CompoundnAChR SubtypeEffectQuantitative DataExperimental System
This compoundα7Inhibition64.8% inhibition of ACh-induced currents at 100 µM[1]Xenopus oocytes expressing human α7 nAChRs
Donepezilα4β2Allosteric Modulation / InhibitionConcentration-dependent inhibition of ACh-evoked responsesHEK-293 cells expressing human α4β2 nAChRs
General nAChRsNon-competitive AntagonismDepression of nicotine-induced currentsDopaminergic neurons of the substantia nigra pars compacta
α7Stimulation / Down-regulationAttenuation of glutamate-mediated Ca2+ entryPrimary rat neuron cultures

Mechanism of Action

Acetylcholinesterase Inhibition

Both this compound and Donepezil bind to and inhibit the activity of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can then bind to and activate both muscarinic and nicotinic acetylcholine receptors, thereby enhancing cholinergic signaling. Donepezil is characterized as a reversible inhibitor with both competitive and non-competitive components to its mechanism.

cluster_0 Synaptic Cleft cluster_1 Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Signal Cholinergic Signal Postsynaptic_Receptor->ACh_Signal Inhibitor This compound or Donepezil Inhibitor->AChE Inhibition

Figure 1: Mechanism of Acetylcholinesterase Inhibition.

Nicotinic Acetylcholine Receptor Modulation

Beyond AChE inhibition, both compounds interact with nAChRs, but in distinct ways. This compound has been shown to directly inhibit the function of α7 nAChRs. In contrast, Donepezil acts as a non-competitive antagonist and an allosteric modulator at various nAChR subtypes. This allosteric modulation by Donepezil can alter the receptor's response to acetylcholine, suggesting a more complex interaction with the cholinergic system.

cluster_0 This compound cluster_1 Donepezil NDG This compound nAChR_NDG α7 nAChR NDG->nAChR_NDG Inhibition Donepezil Donepezil nAChR_Donepezil nAChR (e.g., α4β2, α7) Donepezil->nAChR_Donepezil Allosteric Modulation (Non-competitive Antagonism)

Figure 2: Comparative nAChR Modulation.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of AChE by quantifying the rate of thiocholine production. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound, Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in the appropriate buffer.

  • Assay Reaction: In each well of a 96-well plate, add the following in order:

    • Phosphate buffer

    • DTNB solution

    • Test inhibitor at various concentrations

    • AChE enzyme solution

  • Initiation: Initiate the reaction by adding the ATCh substrate solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow Ellman's Assay Workflow P1 Prepare Reagents (AChE, ATCh, DTNB, Inhibitor) P2 Add Reagents to 96-well Plate P1->P2 P3 Initiate Reaction with ATCh P2->P3 P4 Measure Absorbance at 412 nm (Kinetic) P3->P4 P5 Calculate Reaction Rates & % Inhibition P4->P5 P6 Determine IC50 Value P5->P6

Figure 3: Experimental Workflow for Ellman's Assay.

Nicotinic Acetylcholine Receptor Modulation Assay (Two-Electrode Voltage Clamp)

The functional effects of this compound and Donepezil on nAChRs can be assessed using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing specific nAChR subtypes.

Principle: This technique allows for the measurement of ion flow across the oocyte membrane in response to the application of an agonist (e.g., acetylcholine). The membrane potential is clamped at a set value, and the current required to maintain this potential is measured. Changes in this current upon application of the agonist, in the presence and absence of the test compound, reveal the modulatory effects of the compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits (e.g., α7 or α4 and β2)

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., Ringer's solution)

  • Acetylcholine (agonist)

  • Test compounds (this compound, Donepezil)

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application:

    • Apply a known concentration of acetylcholine to elicit a baseline current response.

    • After washout, pre-apply the test compound (this compound or Donepezil) for a set duration.

    • Co-apply acetylcholine and the test compound and record the current response.

  • Data Analysis: Compare the amplitude and kinetics of the acetylcholine-evoked currents in the presence and absence of the test compound to determine the nature and extent of modulation (inhibition, potentiation, or changes in desensitization).

Clinical Context: Galantamine vs. Donepezil

While direct head-to-head clinical trials of this compound and Donepezil are not available, several studies have compared the parent compound, galantamine, with donepezil in patients with Alzheimer's disease. These studies have shown that both drugs are effective in improving cognitive function. Some studies have suggested potential advantages for galantamine in specific cognitive domains like language and in responder rates, while others have reported greater ease of use and tolerability for donepezil. It is important to note that these findings relate to galantamine and may not be directly extrapolated to its metabolite, this compound.

Conclusion

This compound and Donepezil are both potent acetylcholinesterase inhibitors, a property that forms the basis of their therapeutic potential in conditions characterized by cholinergic deficits. While Donepezil demonstrates higher in vitro potency for AChE inhibition, the distinct modulatory effects of each compound on nicotinic acetylcholine receptors represent a critical area of differentiation. The inhibitory action of this compound on α7 nAChRs and the complex allosteric modulation by Donepezil at multiple nAChR subtypes may lead to different downstream effects on neuronal signaling and ultimately, distinct clinical profiles. Further head-to-head preclinical and clinical investigations are warranted to fully elucidate the comparative therapeutic potential of these two compounds.

References

Comparative Analysis of Galantamine Antibody Cross-Reactivity with N-Desmethylgalantamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of galantamine antibodies with its primary metabolite, N-desmethylgalantamine. Due to the absence of publicly available, direct experimental comparisons, this document outlines the theoretical basis for potential cross-reactivity, based on structural similarities, and provides a comprehensive experimental protocol to enable researchers to perform this critical validation.

Introduction

Galantamine is a well-established acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease. Immunoassays, such as ELISA, are frequently employed for the quantification of galantamine in biological samples during pharmacokinetic and pharmacodynamic studies. The accuracy of these assays is contingent upon the specificity of the antibodies used. A significant potential for interference arises from cross-reactivity with metabolites, particularly this compound, which differs from the parent compound by only a single methyl group.[1][2] This structural similarity presents a high probability of antibody cross-reactivity, which, if not quantified, can lead to inaccurate measurements of galantamine concentrations, impacting clinical and research outcomes.

Structural Comparison: Galantamine vs. This compound

The structural similarity between galantamine and its N-desmethylated metabolite is the primary reason for anticipating antibody cross-reactivity. The only structural difference is the absence of a methyl group on the nitrogen atom within the azepine ring of this compound.[1] When antibodies are generated against galantamine (often conjugated to a carrier protein to elicit an immune response), the resulting polyclonal or monoclonal antibodies may recognize epitopes that are shared between the two molecules.

Key Structural Features:

CompoundChemical FormulaMolar Mass ( g/mol )Key Difference from Galantamine
GalantamineC₁₇H₂₁NO₃287.35-
This compoundC₁₆H₁₉NO₃273.32Absence of one methyl group on the nitrogen atom.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To definitively assess the cross-reactivity of a galantamine antibody with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method.[3][4] This assay format is ideal for small molecules where direct or sandwich ELISA formats are not feasible.

Principle of the Assay

In this competitive assay, a known amount of galantamine is coated onto the wells of a microplate. The test sample (containing an unknown concentration of galantamine or the potential cross-reactant, this compound) is pre-incubated with a limited amount of anti-galantamine antibody. This mixture is then added to the galantamine-coated wells. The free antibody (not bound to the analyte in the sample) will bind to the coated galantamine. The amount of bound antibody is inversely proportional to the concentration of galantamine or the cross-reacting substance in the sample. A substrate is then added, which is converted by an enzyme-conjugated secondary antibody, producing a measurable signal (e.g., color or fluorescence).

Materials and Reagents
  • High-binding 96-well microplates

  • Galantamine standard

  • This compound

  • Anti-galantamine antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1-3% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with Galantamine-carrier conjugate p2 Wash p1->p2 p3 Block non-specific sites p2->p3 p4 Wash p3->p4 r3 Add mixture to coated plate r1 Prepare standards and samples (Galantamine & this compound) r2 Incubate standards/samples with anti-Galantamine Ab r1->r2 r2->r3 r4 Incubate r3->r4 r5 Wash r4->r5 d1 Add enzyme-conjugated secondary antibody d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add substrate d3->d4 d5 Incubate d4->d5 d6 Add stop solution d5->d6 d7 Read absorbance d6->d7

Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.

Detailed Procedure
  • Plate Coating:

    • Dilute the galantamine-carrier conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of galantamine and this compound standards in assay buffer.

    • In a separate plate or tubes, add 50 µL of each standard or sample and 50 µL of the diluted anti-galantamine antibody.

    • Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA should be used to generate standard curves for both galantamine and this compound.

  • Standard Curve Generation: Plot the absorbance values against the logarithm of the concentration for both galantamine and this compound.

  • IC50 Determination: The IC50 value is the concentration of the analyte that causes 50% inhibition of the maximum signal. Determine the IC50 for both galantamine and this compound from their respective standard curves.

  • Cross-Reactivity Calculation: The percentage of cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of Galantamine / IC50 of this compound) x 100

Expected Results and Interpretation

A high percentage of cross-reactivity indicates that the antibody binds significantly to this compound. This would imply that immunoassays using this antibody will likely overestimate the concentration of galantamine in samples where this compound is present. Conversely, a low percentage of cross-reactivity suggests that the antibody is specific for galantamine, and the assay will provide more accurate quantification of the parent drug.

Cross_Reactivity_Logic cluster_input Inputs cluster_assay Competitive ELISA cluster_output Outputs cluster_analysis Analysis gal Galantamine (Parent Drug) assay Anti-Galantamine Antibody gal->assay ndg This compound (Metabolite) ndg->assay ic50_gal IC50 (Galantamine) assay->ic50_gal ic50_ndg IC50 (this compound) assay->ic50_ndg calc Calculate % Cross-Reactivity ic50_gal->calc ic50_ndg->calc interp Interpret Assay Specificity calc->interp

Caption: Logical Flow for Assessing Antibody Cross-Reactivity.

Conclusion

References

Validating N-Desmethylgalantamine as a Biomarker for Galantamine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-desmethylgalantamine and other potential biomarkers for monitoring galantamine metabolism. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate biomarkers for clinical and preclinical studies. The information presented is based on a thorough review of existing scientific literature.

Introduction to Galantamine Metabolism

Galantamine is an acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1] Its metabolism is complex, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 being the major isoforms involved.[2][3] The main metabolic pathways include O-demethylation, N-demethylation, N-oxidation, and glucuronidation.[1] These processes result in the formation of several metabolites, including O-desmethylgalantamine, this compound, and galantamine-N-oxide.[1] The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can influence the plasma concentrations of galantamine and its metabolites.

Potential Biomarkers of Galantamine Metabolism

The primary candidates for biomarkers of galantamine metabolism are its major metabolites. An ideal biomarker should have a concentration that correlates with the rate of metabolism of the parent drug and, consequently, with the activity of the metabolizing enzymes.

  • This compound: Formed through the N-demethylation pathway.

  • O-Desmethylgalantamine: A major metabolite formed primarily by the CYP2D6 enzyme. Its formation is therefore highly dependent on the individual's CYP2D6 genotype.

  • Galantamine-N-oxide: Formed via the CYP3A4 pathway.

Comparative Analysis of Biomarkers

A direct quantitative comparison of plasma concentrations of all major galantamine metabolites in human subjects with different CYP2D6 genotypes is not extensively available in the current literature. However, based on the known metabolic pathways, a qualitative comparison can be made.

BiomarkerMetabolic PathwayKey Enzyme(s)Potential Utility as a Biomarker
This compound N-demethylationNot definitively attributed to a single major CYP isoformMay reflect overall metabolic activity, but its dependence on specific polymorphic enzymes is less clear, potentially making it a less specific marker for CYP2D6 activity.
O-Desmethylgalantamine O-demethylationCYP2D6 Strong candidate for a specific biomarker of CYP2D6 activity. Its concentration is expected to be significantly lower in CYP2D6 poor metabolizers compared to extensive metabolizers. The ratio of O-desmethylgalantamine to galantamine could serve as a sensitive index of CYP2D6 phenotype.
Galantamine-N-oxide N-oxidationCYP3A4 A potential biomarker for CYP3A4 activity in the context of galantamine metabolism. Its levels would be more indicative of the contribution of the CYP3A4 pathway.

Rationale for Focusing on O-Desmethylgalantamine as the Primary Biomarker for CYP2D6 Activity: Given that O-demethylation is the principal metabolic pathway catalyzed by the highly polymorphic CYP2D6 enzyme, the concentration of O-desmethylgalantamine and its ratio to the parent drug, galantamine, is theoretically the most sensitive and specific indicator of an individual's CYP2D6 metabolizer status. While this compound is a metabolite, its utility as a specific biomarker for CYP2D6 activity is less established in the literature compared to O-desmethylgalantamine.

Experimental Protocols

Accurate and validated analytical methods are crucial for biomarker quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous determination of galantamine and its metabolites in biological matrices due to its high sensitivity and selectivity.

Simultaneous Quantification of Galantamine and its Metabolites by UPLC-MS/MS

This section outlines a general protocol for the simultaneous analysis of galantamine, this compound, O-desmethylgalantamine, and galantamine-N-oxide in human plasma. This protocol is a composite based on several published methods and should be validated in the user's laboratory.

4.1.1. Sample Preparation (Solid-Phase Extraction)

  • To 250 µL of human plasma, add an internal standard solution (e.g., isotopically labeled galantamine).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., methanol) to remove interferences.

  • Elute the analytes with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

4.1.2. UPLC-MS/MS Conditions

  • UPLC System: A high-performance UPLC system.

  • Column: A reversed-phase column suitable for the separation of polar and non-polar compounds (e.g., BEH C18, 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate at pH 9.3) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

4.1.3. MRM Transitions (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Galantamine288.2213.1
This compound274.2213.1
O-Desmethylgalantamine274.2199.1
Galantamine-N-oxide304.2286.1
Internal Standard (e.g., [¹³C,²H₃]-galantamine)292.2213.1

Note: These are example transitions and should be optimized for the specific instrument used.

Data Presentation

The following tables illustrate how quantitative data from biomarker validation studies should be structured for clear comparison. Please note that the data in these tables are hypothetical and for illustrative purposes only, as a comprehensive clinical study with this specific comparative data was not identified in the literature search.

Table 1: Pharmacokinetic Parameters of Galantamine and its Metabolites in Different CYP2D6 Metabolizer Groups (Hypothetical Data)

ParameterGalantamineThis compoundO-DesmethylgalantamineGalantamine-N-oxide
Poor Metabolizers (PM)
Cmax (ng/mL)12015525
AUC₀₋₂₄ (ngh/mL)150018060300
Extensive Metabolizers (EM)
Cmax (ng/mL)80203020
AUC₀₋₂₄ (ngh/mL)800240360240

Table 2: Metabolite-to-Parent Drug Ratios in Different CYP2D6 Metabolizer Groups (Hypothetical Data)

RatioPoor Metabolizers (PM)Extensive Metabolizers (EM)
This compound / Galantamine (AUC ratio)0.120.30
O-Desmethylgalantamine / Galantamine (AUC ratio)0.04 0.45
Galantamine-N-oxide / Galantamine (AUC ratio)0.200.30

Visualizations

Galantamine Metabolic Pathways

Galantamine_Metabolism cluster_CYP2D6 CYP2D6 Pathway cluster_CYP3A4 CYP3A4 Pathway cluster_Other Other Pathways Galantamine Galantamine O_Desmethyl O-Desmethylgalantamine Galantamine->O_Desmethyl O-demethylation N_Oxide Galantamine-N-oxide Galantamine->N_Oxide N-oxidation N_Desmethyl This compound Galantamine->N_Desmethyl N-demethylation Glucuronide Galantamine Glucuronide Galantamine->Glucuronide Glucuronidation

Caption: Major metabolic pathways of galantamine.

Experimental Workflow for Biomarker Quantification

Biomarker_Workflow Sample Plasma Sample Collection Spike Internal Standard Spiking Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical experimental workflow for the quantification of galantamine and its metabolites in plasma.

Conclusion and Recommendations

Based on the current understanding of galantamine metabolism, O-desmethylgalantamine appears to be the most promising specific biomarker for CYP2D6 activity . The ratio of O-desmethylgalantamine to galantamine is likely to be a sensitive indicator of an individual's CYP2D6 metabolizer phenotype. While this compound is a known metabolite, its utility as a specific biomarker for a particular CYP pathway is less clear from the available literature.

For a comprehensive assessment of galantamine metabolism, it is recommended to develop and validate a robust bioanalytical method, such as UPLC-MS/MS, for the simultaneous quantification of galantamine and its major metabolites (this compound, O-desmethylgalantamine, and galantamine-N-oxide) . This approach would provide a more complete picture of the metabolic profile and allow for the investigation of the relative contributions of different metabolic pathways.

Further clinical studies are warranted to generate comprehensive quantitative data on the plasma concentrations of all major galantamine metabolites in diverse patient populations, particularly with respect to CYP2D6 genotypes. Such studies would be invaluable for definitively validating this compound and other metabolites as biomarkers and for establishing their clinical utility in personalizing galantamine therapy.

References

Efficacy of N-Desmethylgalantamine Derivatives in Alzheimer's Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various N-desmethylgalantamine (norgalantamine) derivatives in preclinical Alzheimer's disease models. The data presented herein is compiled from recent studies and aims to offer an objective overview to aid in the evaluation and development of next-generation Alzheimer's therapeutics. This compound, the primary active metabolite of galantamine, serves as a scaffold for novel derivatives with potentially enhanced pharmacological profiles. The primary mechanism of action for this class of compounds is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease. Furthermore, modulation of nicotinic acetylcholine receptors (nAChRs) and other secondary mechanisms contribute to their neuroprotective effects.

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as β-secretase (BACE1). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

DerivativeAChE IC50 (µM)BuChE IC50 (µM)Selectivity (BuChE/AChE)Reference
This compound (Norgalantamine)0.23--[1]
N-(2′-methyl)allylnorgalanthamine~0.107 (33x more potent than Galantamine)--[2]
N-acetylnorgalanthamine~14.08 (4x less potent than Galantamine)--[2]
N-formylnorgalanthamine~151.36 (43x less potent than Galantamine*)--[2]
Compound 8 (Aromatic linker derivative)0.028--
Peptide Derivative 5-~10x more active than Galantamine-
Peptide Derivative 6-~10x more active than Galantamine-
Note: The IC50 of Galantamine is approximately 3.52 µM against AChE. This value was used to estimate the IC50 of the derivatives where potency relative to galantamine was provided.

Table 2: β-Secretase (BACE1) Inhibitory Activity

DerivativeBACE1 IC50 (nM)Assay TypeReference
Peptide-Galanthamine Hybrids (select compounds)1.95 - 5.26FRET-based

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure AChE activity.

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Detailed Protocol:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 10 mM DTNB solution in phosphate buffer.

    • 14 mM ATCI solution in deionized water (prepare fresh).

    • AChE solution (e.g., from electric eel) diluted in phosphate buffer to a working concentration (e.g., 0.1 U/mL).

    • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

      • 10 µL of the test compound solution at various concentrations.

      • 10 µL of DTNB solution.

      • 10 µL of AChE solution.

    • A control well should contain the solvent instead of the test compound. A blank well should contain buffer instead of the enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in Scopolamine-Induced Amnesia Model (Mice)

This model is used to evaluate the potential of compounds to reverse memory deficits. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some aspects of Alzheimer's disease.

Principle: Animals are treated with the test compound before or after the administration of scopolamine. Cognitive function is then assessed using various behavioral tests. Improved performance in the treated group compared to the scopolamine-only group indicates a potential therapeutic effect.

Detailed Protocol:

  • Animals: Male Swiss albino mice are commonly used.

  • Drug Administration:

    • This compound derivatives are typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses for a specific period (e.g., 7-14 days) before the behavioral tests.

    • Scopolamine is administered i.p. (e.g., 1 mg/kg) approximately 30 minutes before the acquisition trial of the behavioral tests to induce amnesia.

  • Behavioral Tests:

    • Passive Avoidance Test: This test assesses learning and memory based on fear conditioning.

      • Acquisition Trial: The mouse is placed in a brightly lit compartment of a two-compartment box. When it enters the dark compartment, it receives a mild foot shock.

      • Retention Trial (24 hours later): The mouse is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

    • Morris Water Maze: This test evaluates spatial learning and memory.

      • Acquisition Phase (e.g., 4 consecutive days): Mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room. The time taken to find the platform (escape latency) is recorded.

      • Probe Trial (on the 5th day): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Data Analysis:

    • For the passive avoidance test, the step-through latency in the retention trial is compared between groups.

    • For the Morris water maze, the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between the treatment groups.

β-Secretase (BACE1) Activity Assay (FRET-based)

This assay is used to identify inhibitors of BACE1, a key enzyme in the production of amyloid-β peptides.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the fluorescence is quenched due to Fluorescence Resonance Energy Transfer (FRET). When BACE1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Detailed Protocol:

  • Reagents:

    • BACE1 enzyme (recombinant human).

    • FRET-based BACE1 substrate.

    • Assay buffer (typically a sodium acetate buffer at an acidic pH, e.g., 4.5, which is optimal for BACE1 activity).

    • Test compounds (this compound derivatives).

    • A known BACE1 inhibitor as a positive control.

  • Assay Procedure (in a 96-well black plate):

    • Add the assay buffer, test compound at various concentrations, and the BACE1 substrate to each well.

    • Initiate the reaction by adding the BACE1 enzyme.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis:

    • The rate of the reaction is determined from the increase in fluorescence over time.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway of this compound Derivatives

G ACh Acetylcholine (ACh) nAChR α7 nAChR ACh->nAChR Activation AChE AChE AChE->ACh Hydrolysis ACh_increased Increased ACh in Synapse Derivative This compound Derivative Derivative->AChE Derivative->nAChR Allosteric Modulation Src Src Family Kinase (e.g., Fyn) nAChR->Src Phagocytosis Aβ Phagocytosis (in Microglia) nAChR->Phagocytosis PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 Upregulation BAD_BAX BAD / BAX (Pro-apoptotic) Akt->BAD_BAX Phosphorylation (Inhibition) Apoptosis Apoptosis Bcl2->Apoptosis BAD_BAX->Apoptosis

Caption: Dual mechanism of this compound derivatives in Alzheimer's disease.

Experimental Workflow for Efficacy Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives AChE_assay AChE/BuChE Inhibition Assay (Ellman's Method) Synthesis->AChE_assay BACE1_assay BACE1 Inhibition Assay (FRET) Synthesis->BACE1_assay IC50 Determine IC50 Values AChE_assay->IC50 BACE1_assay->IC50 Scopolamine_model Scopolamine-Induced Amnesia Model (Mice) IC50->Scopolamine_model Lead Compound Selection Behavioral_tests Behavioral Tests (e.g., Morris Water Maze, Passive Avoidance) Scopolamine_model->Behavioral_tests Biochemical_analysis Post-mortem Brain Tissue Biochemical Analysis Scopolamine_model->Biochemical_analysis Efficacy Evaluate Cognitive Enhancement Behavioral_tests->Efficacy

Caption: Workflow for evaluating the efficacy of this compound derivatives.

Conclusion

The development of this compound derivatives represents a promising avenue in the search for more effective Alzheimer's disease therapies. By leveraging the known pharmacology of galantamine and introducing novel chemical moieties, researchers have been able to enhance acetylcholinesterase inhibitory potency and, in some cases, introduce additional beneficial activities such as β-secretase inhibition. The data presented in this guide highlights several derivatives with significantly improved in vitro activity compared to the parent compound. Further in vivo studies are crucial to validate these findings and to assess the pharmacokinetic and safety profiles of these novel compounds. The multifaceted signaling pathways activated by these derivatives, particularly the neuroprotective effects mediated by nicotinic acetylcholine receptors, underscore the potential for a holistic therapeutic approach that goes beyond simple symptomatic relief. This comparative guide serves as a valuable resource for professionals in the field to identify promising lead candidates for further development in the fight against Alzheimer's disease.

References

In Vitro Potency vs. In Vivo Specificity: A Comparative Guide to N-Desmethylgalantamine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo activities of N-Desmethylgalantamine (N-Desmethyl-GAL), a metabolite of the Alzheimer's disease drug galantamine. While in vitro studies highlight its potent acetylcholinesterase (AChE) inhibition, in vivo evidence points towards a more nuanced and region-specific mechanism of action within the brain.

This compound, also known as O-desmethyl galantamine (ODG), has emerged as a molecule of interest due to its significantly higher in vitro potency as an acetylcholinesterase (AChE) inhibitor compared to its parent compound, galantamine.[1][2] However, recent in vivo studies in animal models of Alzheimer's disease have revealed a distinct and unexpected profile of activity, primarily localized to the cerebellum. This guide synthesizes the available experimental data to provide a clear comparison between the in vitro and in vivo findings, offering insights into the complex pharmacological profile of this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for the in vitro and in vivo activities of this compound and its parent compound, galantamine.

CompoundIn Vitro AssayTargetIC50 Value (µM)Reference
This compound Acetylcholinesterase InhibitionHuman Erythrocyte0.12[3]
Human Brain0.5[3]
Butyrylcholinesterase InhibitionHuman Plasma24[3]
Galantamine Acetylcholinesterase InhibitionHuman Erythrocyte~1.2 (Implied)

Table 1: In Vitro Inhibitory Activity. this compound demonstrates approximately 10-fold greater potency for acetylcholinesterase inhibition compared to galantamine in vitro.

CompoundIn Vivo ModelDoses Administered (mg/kg)Primary Brain Region AffectedKey Molecular FindingsReference
This compound 5xFAD Mouse Model1 and 2CerebellumAltered expression of GNB1, GNB2, NDUFS6, PAK2, and RhoA. Modulation of Ras and retrograde endocannabinoid signaling pathways.
Galantamine 5xFAD Mouse Model2CortexAltered protein expression predominantly in the cortex.

Table 2: In Vivo Effects on Brain Proteome. In a 5xFAD mouse model of Alzheimer's disease, this compound exclusively altered protein expression in the cerebellum, in contrast to galantamine which primarily affected the cortex.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Principle: The assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)

    • AChE enzyme solution (from electric eel or human erythrocytes)

    • Test compound (this compound) and positive control (e.g., galantamine) solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE enzyme solution to each well.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Proteomics Analysis in 5xFAD Mice

This protocol outlines the key steps for identifying and quantifying protein expression changes in the cerebellum of 5xFAD mice following treatment with this compound.

1. Animal Treatment:

  • Twelve-month-old 5xFAD transgenic mice were used.

  • This compound was administered intraperitoneally daily for 7 days at doses of 1 mg/kg (low dose) and 2 mg/kg (high dose).

  • A control group received vehicle (1% DMSO in saline).

  • A positive control group received galantamine (2 mg/kg).

2. Brain Tissue Processing:

  • Following treatment, mice were sacrificed, and brains were rapidly removed.

  • The cerebellum was dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

3. Protein Extraction and Digestion:

  • Cerebellar tissue was homogenized in lysis buffer.

  • Protein concentration was determined using a standard assay (e.g., BCA assay).

  • Proteins were reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA).

  • Proteins were digested overnight at 37°C with trypsin.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Peptide samples were analyzed using a high-performance liquid chromatography system coupled to a mass spectrometer (e.g., ACQUITY UPLC M-Class with a SYNAPT G2-XS).

  • Peptides were separated on a C18 analytical column using a gradient of acetonitrile.

  • The mass spectrometer was operated in a data-dependent acquisition mode to acquire both precursor ion scans (MS) and fragment ion scans (MS/MS).

5. Data Analysis:

  • The raw mass spectrometry data was processed using a proteomics software package (e.g., Progenesis QI for proteomics).

  • Peptide and protein identification was performed by searching the data against a relevant protein database (e.g., UniProt Mus musculus).

  • Label-free quantification was used to determine the relative abundance of proteins between the different treatment groups.

  • Bioinformatics analysis (e.g., GO enrichment, KEGG pathway analysis) was performed to identify the biological processes and signaling pathways affected by the differentially expressed proteins.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways modulated by this compound and the experimental workflow for the in vivo proteomics study.

experimental_workflow cluster_animal_treatment Animal Treatment cluster_tissue_processing Tissue Processing cluster_proteomics Proteomics Analysis animal_model 5xFAD Mice treatment Daily IP Injection (7 days) - Vehicle - this compound (1 & 2 mg/kg) - Galantamine (2 mg/kg) animal_model->treatment sacrifice Sacrifice & Brain Extraction treatment->sacrifice dissection Cerebellum Dissection sacrifice->dissection storage Snap-freezing & Storage at -80°C dissection->storage extraction Protein Extraction storage->extraction digestion Trypsin Digestion extraction->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Bioinformatics lcms->data_analysis

Caption: Workflow for the in vivo proteomics study of this compound in 5xFAD mice.

ras_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_odg_effect Effect of this compound receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation raf Raf ras->raf pak2 PAK2 ras->pak2 rhoa RhoA ras->rhoa mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription odg N-Desmethyl-GAL odg->pak2 odg->rhoa

Caption: Proposed modulation of the Ras signaling pathway by this compound in the cerebellum.

endocannabinoid_signaling cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Terminal cluster_odg_effect Effect of this compound ca_influx Ca2+ Influx plc PLC ca_influx->plc dagl DAGL plc->dagl two_ag 2-AG (Endocannabinoid) dagl->two_ag cb1r CB1 Receptor two_ag->cb1r Retrograde Signaling gnb GNB1/GNB2 gnb->plc Activates ca_channel Ca2+ Channel cb1r->ca_channel Inhibits neurotransmitter Neurotransmitter Release ca_channel->neurotransmitter Inhibits odg N-Desmethyl-GAL odg->gnb

References

A Comparative Analysis of N-Desmethylgalantamine and Other Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of N-Desmethylgalantamine against commonly prescribed cholinesterase inhibitors: Donepezil, Rivastigmine, and its parent compound, Galantamine. The following sections detail their comparative efficacy in inhibiting key enzymes implicated in Alzheimer's disease, their pharmacokinetic profiles, and the experimental protocols used to derive these findings.

Executive Summary

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. They function by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound, an active metabolite of Galantamine, demonstrates potent inhibition of acetylcholinesterase. This guide presents available data to facilitate a comparative assessment of its potential therapeutic profile against established treatments.

Comparative Efficacy: Inhibition of Cholinesterases

The primary mechanism of action for this class of drugs is the inhibition of acetylcholinesterase and, to varying degrees, butyrylcholinesterase. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data presented below, collated from various in vitro studies, summarizes the inhibitory activity of this compound and other selected cholinesterase inhibitors.

Table 1: Comparative In Vitro Inhibitory Activity (IC50) of Cholinesterase Inhibitors

CompoundAcetylcholinesterase (AChE) IC50Butyrylcholinesterase (BuChE) IC50Selectivity (BuChE IC50 / AChE IC50)
This compound 0.12 µM (erythrocyte), 0.5 µM (brain)24 µM (plasma)48 - 200
Galantamine 0.52 µg/mL--
Donepezil 0.027 µM--
Rivastigmine 71 µM--

Note: IC50 values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions. A direct head-to-head comparative study is needed for a definitive assessment.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical to its efficacy and safety. While detailed pharmacokinetic data for this compound is limited, its formation as a primary metabolite of Galantamine provides some insight. Galantamine is metabolized in the liver by CYP2D6 and CYP3A4 enzymes to form this compound.[1][2] The pharmacokinetic parameters of the established cholinesterase inhibitors are summarized below.

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compoundDonepezilRivastigmineGalantamine
Bioavailability Data not available~100%~40%~90%[3]
Half-life (t½) Data not available~70 hours[4]~1.5 hours~7 hours[2]
Metabolism Formed from Galantamine via CYP2D6Hepatic (CYP2D6, CYP3A4)Esterase-mediated hydrolysisHepatic (CYP2D6, CYP3A4)
Blood-Brain Barrier Permeability Data not availableYesYesYes

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Cholinergic Signaling Pathway in Alzheimer's Disease

The diagram below illustrates the cholinergic signaling pathway and the role of cholinesterase inhibitors. In a healthy brain, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and is then broken down by acetylcholinesterase (AChE). In Alzheimer's disease, there is a deficit in acetylcholine. Cholinesterase inhibitors block the action of AChE, thereby increasing the concentration of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis by ACh_receptor ACh Receptors ACh_synapse->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Activates ChE_Inhibitor Cholinesterase Inhibitor (e.g., this compound) ChE_Inhibitor->AChE Inhibits

Cholinergic signaling at the synapse and the action of cholinesterase inhibitors.
Experimental Workflow for Cholinesterase Inhibition Assay

The following diagram outlines the typical workflow for an in vitro cholinesterase inhibition assay, such as the Ellman's method, used to determine the IC50 values of compounds like this compound.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Buffer, AChE, DTNB, Substrate) start->prepare_reagents prepare_inhibitors Prepare Serial Dilutions of Test Compounds start->prepare_inhibitors assay_setup Set up 96-well plate: - Enzyme - Buffer - Inhibitor/Vehicle prepare_reagents->assay_setup prepare_inhibitors->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition measure_absorbance->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

Workflow for determining cholinesterase inhibitor IC50 values.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining acetylcholinesterase and butyrylcholinesterase activity and the inhibitory potency of test compounds.

Principle: The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically by measuring the absorbance at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine serum or human recombinant)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound, Donepezil, Rivastigmine, Galantamine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.

    • Prepare stock solutions of the substrate (ATCI or BTCI) and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors to cover a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • To each well, add in the following order:

      • Phosphate buffer

      • Test compound solution (or vehicle for control wells)

      • Cholinesterase enzyme solution

    • Include control wells:

      • Blank (buffer, DTNB, and substrate, no enzyme)

      • Negative control (enzyme, buffer, vehicle, DTNB, and substrate)

      • Positive control (enzyme, buffer, a known inhibitor, DTNB, and substrate)

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the substrate solution (ATCI or BTCI) and DTNB to all wells to start the reaction.

  • Measurement:

    • Immediately begin measuring the change in absorbance at 412 nm over time (kinetic measurement) using a microplate reader. Readings are typically taken every 30-60 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound demonstrates potent in vitro inhibition of acetylcholinesterase, a key target in Alzheimer's disease therapy. However, a comprehensive and direct comparative analysis against other leading cholinesterase inhibitors is necessary to fully elucidate its therapeutic potential. Future research should focus on:

  • Head-to-head in vitro studies to determine the IC50 values of this compound, Donepezil, Rivastigmine, and Galantamine under identical experimental conditions for both AChE and BuChE.

  • Detailed pharmacokinetic studies of this compound to determine its bioavailability, half-life, metabolism, and ability to cross the blood-brain barrier.

  • In vivo studies in animal models of Alzheimer's disease to compare the efficacy and side-effect profile of this compound with other cholinesterase inhibitors.

Such data will be invaluable for the scientific and drug development communities in assessing the potential of this compound as a future therapeutic agent for Alzheimer's disease.

References

Statistical analysis for comparing the efficacy of N-Desmethylgalantamine and rivastigmine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and mechanistic comparison of N-Desmethylgalantamine and rivastigmine, two cholinesterase inhibitors with relevance to neurodegenerative disease research. The following sections present quantitative data, experimental methodologies, and visual representations of associated signaling pathways to facilitate an objective evaluation of their respective efficacies.

Data Presentation: Comparative Inhibitory Activity

The primary mechanism of action for both this compound and rivastigmine involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

CompoundTarget EnzymeIC50 (µM)Source
This compound Acetylcholinesterase (AChE)0.23[1]
Acetylcholinesterase (EeAChE)2.76[2]
O-Desmethylgalantamine *Acetylcholinesterase (Erythrocyte)0.12[3]
Acetylcholinesterase (Brain)0.5[3]
Butyrylcholinesterase (Plasma)24[3]
Rivastigmine Acetylcholinesterase (AChE)4.15Selleck Chemicals
Butyrylcholinesterase (BChE)0.037Selleck Chemicals

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Beyond cholinesterase inhibition, both compounds exhibit effects on nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive processes.

CompoundEffect on nAChRsExperimental SystemSource
This compound Inhibited acetylcholine-induced currents by 64.8% at 100 µMXenopus oocytes expressing human α7 nAChRs
Rivastigmine Does not act as an allosteric potentiating ligandRat hippocampal and human cerebral cortical slices

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound and rivastigmine against AChE and BChE is commonly determined using a modified Ellman's method. This spectrophotometric assay quantifies the activity of cholinesterases.

Principle: The assay measures the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Generalized Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (14 mM in deionized water).

    • Enzyme solution: Acetylcholinesterase (from electric eel or human erythrocytes) or Butyrylcholinesterase (from equine or human serum) diluted in phosphate buffer.

    • Test compound solutions (this compound or rivastigmine) at various concentrations.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add phosphate buffer, enzyme solution, DTNB solution, and the test compound solution (or solvent for control).

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Determine the percentage of enzyme inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

G Workflow for Cholinesterase Inhibition Assay (Ellman's Method) cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) mix Mix Reagents and Inhibitor in Microplate reagents->mix inhibitor Prepare Inhibitor Dilutions (this compound or Rivastigmine) inhibitor->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for the Ellman's method to determine cholinesterase inhibition.

Nicotinic Acetylcholine Receptor Modulation Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

The effect of this compound on nAChRs was determined using the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing specific human nAChR subtypes.

Principle: This electrophysiological technique allows for the measurement of ion currents across the membrane of a single oocyte while controlling the membrane potential. Oocytes are injected with cRNA encoding the nAChR subunits of interest. After a few days, functional receptors are expressed on the oocyte's surface. By applying acetylcholine (the natural agonist) and the test compound, one can measure the resulting ion flow through the channels and determine if the compound acts as an agonist, antagonist, or modulator.

Generalized Protocol:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to remove the follicular cell layer.

    • Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7).

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply acetylcholine to the oocyte to elicit a baseline current response.

    • Co-apply acetylcholine and the test compound (this compound) at various concentrations.

    • Record the changes in the current response in the presence of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the acetylcholine-induced currents in the absence and presence of the test compound.

    • Calculate the percentage of inhibition or potentiation of the current response caused by the test compound.

G Workflow for nAChR Modulation Assay cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis harvest Harvest Xenopus Oocytes inject Inject with nAChR cRNA harvest->inject incubate Incubate for Receptor Expression inject->incubate place Place Oocyte in Recording Chamber incubate->place clamp Two-Electrode Voltage Clamp place->clamp apply_ach Apply Acetylcholine (Baseline) clamp->apply_ach apply_compound Co-apply ACh and Test Compound apply_ach->apply_compound record Record Current Responses apply_compound->record measure_current Measure Peak Current Amplitudes record->measure_current calculate_mod Calculate % Inhibition/Potentiation measure_current->calculate_mod

Workflow for assessing nAChR modulation using Xenopus oocytes.

Signaling Pathways

Both this compound and rivastigmine exert their primary effects by modulating the cholinergic signaling pathway. By inhibiting AChE and/or BChE, they increase the concentration and duration of acetylcholine in the synaptic cleft. This enhanced acetylcholine availability leads to increased activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, thereby potentiating cholinergic neurotransmission.

G Cholinergic Signaling Pathway and Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE AChE / BChE ACh_cleft->AChE Hydrolysis nAChR Nicotinic Receptor (nAChR) ACh_cleft->nAChR mAChR Muscarinic Receptor (mAChR) ACh_cleft->mAChR Inhibitor This compound or Rivastigmine Inhibitor->AChE Inhibition Signal Signal Transduction nAChR->Signal mAChR->Signal

Inhibition of cholinesterases enhances cholinergic signaling.

In Vivo Efficacy

Rivastigmine

Rivastigmine has been evaluated in various animal models of Alzheimer's disease. For instance, in a mouse model of Alzheimer's disease, rivastigmine treatment has been shown to increase brain acetylcholine levels. Furthermore, some studies suggest that rivastigmine may have disease-modifying effects beyond symptomatic relief by promoting the non-amyloidogenic processing of amyloid precursor protein (APP). This involves the upregulation of α-secretase activity, which cleaves APP in a way that prevents the formation of neurotoxic amyloid-beta peptides.

This compound

Currently, there is a lack of publicly available in vivo data for this compound in animal models of Alzheimer's disease or other cognitive impairment models. The existing in vivo research for this compound has focused on other areas, such as its hepatoprotective effects in a mouse model of acute liver injury. Therefore, a direct comparison of the in vivo efficacy of this compound and rivastigmine in a relevant neurological context is not possible at this time.

Conclusion

Based on the available in vitro data, both this compound and rivastigmine are potent inhibitors of acetylcholinesterase. Rivastigmine also demonstrates very potent inhibition of butyrylcholinesterase. In terms of nicotinic acetylcholine receptor modulation, this compound has been shown to inhibit α7 nAChR activity, while rivastigmine does not appear to act as an allosteric potentiating ligand. A significant gap in the current knowledge is the absence of in vivo efficacy data for this compound in relevant models of neurodegenerative disease, which precludes a comprehensive comparative assessment with the more extensively studied rivastigmine. Further research into the in vivo effects of this compound is warranted to fully understand its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Desmethylgalantamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. N-Desmethylgalantamine, a metabolite of Galantamine, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile of this compound

Understanding the hazardous properties of a substance is the first step in determining the appropriate disposal method. While a specific Safety Data Sheet (SDS) for this compound was not found, data for the parent compound, Galantamine Hydrobromide, indicates that it is toxic if swallowed[1][2]. This compound is classified as a poisonous solid alkaloid for transportation purposes[3]. Therefore, it must be managed as a hazardous waste.

Key Hazard Information:

  • Acute Toxicity: Toxic if swallowed.

  • Environmental Hazard: May be harmful to the environment.

Due to its toxicity, this compound waste must not be disposed of in standard trash or poured down the drain. Improper disposal can lead to environmental contamination and potential harm to public health.

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Waste Identification and Segregation:

  • Identify all this compound waste streams: This includes unused or expired pure compounds, solutions containing the compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., vials, pipette tips, chromatography columns).

  • Segregate this compound waste: Do not mix this waste with non-hazardous waste or other types of chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office. Chemical wastes should be stored separately according to their compatibility.

2. Waste Container Selection and Labeling:

  • Use appropriate containers: All waste must be collected in containers that are compatible with the chemical and are in good condition with tightly fitting lids.

  • Label containers clearly: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic"). Include the accumulation start date on the label.

3. On-site Accumulation and Storage:

  • Store in a designated satellite accumulation area: This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Keep containers closed: Waste containers must remain closed at all times, except when adding waste.

  • Secondary containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

4. Disposal Request and Pickup:

  • Contact your institution's EHS office: When the waste container is full or approaching its accumulation time limit (typically 90 days in a central accumulation area or one year in a satellite accumulation area), contact your EHS office to arrange for pickup and disposal.

  • Follow institutional procedures: Your EHS office will provide specific instructions for waste pickup and may require the completion of a hazardous waste disposal form.

5. Final Disposal Method:

  • Professional disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. The most common and required method for pharmaceutical waste is incineration at a permitted treatment facility.

  • Do not dispose in regular trash or sewer: Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain. The EPA's Subpart P regulations specifically prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.

Quantitative Data Summary

CompoundCAS NumberMolecular Weight ( g/mol )Acute Toxicity (Oral)
This compound41303-74-6273.33Data not available
Galantamine Hydrobromide1953-04-4368.3LD50 (mouse): 18.7 mg/kg

This table summarizes available data and is intended for informational purposes to underscore the toxicity of related compounds.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures provided are based on established safety and regulatory guidelines for handling toxic chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Disposal Process cluster_prohibited Prohibited Actions GenerateWaste Generate this compound Waste SegregateWaste Segregate Waste (Solid vs. Liquid) GenerateWaste->SegregateWaste Prohibited1 Dispose in Regular Trash? GenerateWaste->Prohibited1 Prohibited2 Dispose Down Sewer? GenerateWaste->Prohibited2 SelectContainer Select Appropriate Waste Container SegregateWaste->SelectContainer LabelContainer Label Container: 'Hazardous Waste', Chemical Name, Hazards SelectContainer->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area LabelContainer->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS ProfessionalDisposal Professional Disposal (Incineration) ContactEHS->ProfessionalDisposal No1 Prohibited1->No1 NO No2 Prohibited2->No2 NO

References

Essential Safety and Logistics for Handling N-Desmethylgalantamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like N-Desmethylgalantamine. Adherence to strict safety protocols and operational plans minimizes exposure risks and ensures regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and a comprehensive disposal plan.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a toxic substance.[1][2] It is toxic if swallowed or inhaled, causes skin irritation, and may provoke an allergic skin reaction.[1][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye Protection Safety Goggles or GlassesMust be worn to protect against dust particles and splashes. A face shield may be required for procedures with a higher risk of splashing.[4]
Hand Protection Chemical-resistant GlovesNitrile gloves are required. Check the glove manufacturer's resistance guide for compatibility.
Respiratory Protection Dust Respirator or Self-Contained Breathing Apparatus (SCBA)A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, particularly when handling the powder form to prevent dust inhalation.
Body Protection Protective ClothingA lab coat must be worn to prevent skin contact. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial to maintain a safe working environment. The following step-by-step protocol outlines the key stages of the handling process, from preparation to post-handling procedures.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate a well-ventilated work area (e.g., chemical fume hood) gather_ppe Assemble all required PPE prep_area->gather_ppe gather_materials Collect necessary handling equipment (spatulas, weighing paper, etc.) gather_ppe->gather_materials don_ppe Don all required PPE gather_materials->don_ppe handle_compound Carefully handle the compound, a. Avoid creating dust. b. Use appropriate tools. don_ppe->handle_compound no_contam Do not eat, drink, or smoke in the handling area handle_compound->no_contam decontaminate Decontaminate work surfaces and equipment no_contam->decontaminate dispose_waste Segregate and label waste for disposal decontaminate->dispose_waste doff_ppe Remove PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands and exposed skin thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.

Table 2: Disposal Plan for this compound Waste

Waste TypeDisposal Protocol
Unused this compound Dispose of as hazardous chemical waste in a designated, sealed, and properly labeled container. Do not dispose of down the drain or in regular trash.
Contaminated Labware (glass, plastic) Rinse with a suitable solvent (e.g., ethanol or methanol). Collect the rinse solvent as hazardous waste. Dispose of the rinsed labware according to institutional guidelines for chemically contaminated sharps or glassware.
Contaminated PPE (gloves, etc.) Place in a designated, sealed, and labeled hazardous waste container immediately after use.
Spill Cleanup Materials Absorb spills with an inert material (e.g., vermiculite or sand). Collect the absorbent material in a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Logical Flow for this compound Waste Disposal

start Waste Generation (Unused compound, contaminated items) segregate Segregate waste types into separate, compatible containers start->segregate label_waste Label containers with 'Hazardous Waste' and contents segregate->label_waste store Store waste in a designated, secure, and well-ventilated area label_waste->store pickup Arrange for pickup by certified hazardous waste disposal service store->pickup

Caption: Waste disposal workflow for this compound.

By implementing these safety and logistical procedures, researchers and scientists can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

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